molecular formula C13H12BrNO2 B1369037 Ethyl 7-bromo-2-methylquinoline-3-carboxylate CAS No. 948290-16-2

Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Cat. No.: B1369037
CAS No.: 948290-16-2
M. Wt: 294.14 g/mol
InChI Key: PYRVSBADHBVVGL-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 7-bromo-2-methylquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 7-bromo-2-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-bromo-2-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-bromo-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRVSBADHBVVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589157
Record name Ethyl 7-bromo-2-methylquinoline-3-carboxylate
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Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-16-2
Record name Ethyl 7-bromo-2-methyl-3-quinolinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromo-2-methylquinoline-3-carboxylate
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Foundational & Exploratory

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" CAS number 948290-16-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS 948290-16-2): A Key Intermediate in Modern Drug Discovery

Abstract

Ethyl 7-bromo-2-methylquinoline-3-carboxylate is a highly functionalized heterocyclic compound built upon the privileged quinoline scaffold. Its strategic placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety makes it a versatile and valuable building block for medicinal chemists and researchers in drug development. The quinoline core is central to numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols with mechanistic insights, key chemical reactions, and its significant potential in the synthesis of novel therapeutic agents. The content is structured to provide both foundational knowledge and field-proven insights for researchers leveraging this intermediate in their work.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a multitude of biologically active compounds.[4] Its rigid, aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets like enzymes and receptors.[5] Consequently, quinoline derivatives have found extensive application as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[1][2][3][6] Ethyl 7-bromo-2-methylquinoline-3-carboxylate represents a strategically designed intermediate, offering multiple points for chemical modification, thereby enabling the exploration of vast chemical space in the search for new and improved drugs.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for Ethyl 7-bromo-2-methylquinoline-3-carboxylate are summarized below.

Chemical Structure

start 7-Bromo-2-methylquinoline- 3-carboxylic acid reagents Ethanol (excess) Sulfuric Acid (cat.) start->reagents + conditions Reflux reagents->conditions workup Aqueous Workup & Purification conditions->workup product Ethyl 7-bromo-2-methylquinoline- 3-carboxylate workup->product

Caption: Workflow for Fischer Esterification Synthesis.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 7-bromo-2-methylquinoline-3-carboxylic acid (1.0 eq).

  • Reagents: Add absolute ethanol (20-30 eq, serving as both reagent and solvent) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternative Pathway: De Novo Conrad-Limpach Synthesis

For larger-scale synthesis or when the carboxylic acid precursor is unavailable, a de novo ring construction via the Conrad-Limpach reaction is a viable strategy. [7][8]This classic method builds the quinolone core from an aniline and a β-ketoester.

Rationale: This method constructs the core heterocycle directly. The reaction of 4-bromoaniline with ethyl acetoacetate under acidic, lower temperature conditions favors the formation of the enamine intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline (4-quinolone) scaffold. [8][9]The 2-methyl and 3-carboxylate groups are installed directly from the ethyl acetoacetate reactant. A subsequent dehydroxylation/aromatization step would be required to achieve the final quinoline, which adds complexity but is a well-understood transformation.

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Aromatization/Esterification aniline 4-Bromoaniline enamine Enamine Intermediate aniline->enamine + ketoester Ethyl Acetoacetate ketoester->enamine Acid catalyst, ~110°C quinolone Ethyl 7-bromo-4-hydroxy- 2-methylquinoline-3-carboxylate enamine->quinolone High Temp (~250°C) Dowtherm A final_product Final Product quinolone->final_product e.g., POCl₃ then EtOH core Ethyl 7-bromo-2-methyl- quinoline-3-carboxylate bromo_hub C7-Br Site core->bromo_hub Pd-Catalyzed Cross-Coupling ester_hub C3-Ester Site core->ester_hub Nucleophilic Acyl Substitution/Reduction suzuki Suzuki Coupling (Aryl/Heteroaryl) bromo_hub->suzuki buchwald Buchwald-Hartwig (Amination) bromo_hub->buchwald sonogashira Sonogashira Coupling (Alkynes) bromo_hub->sonogashira hydrolysis Hydrolysis (-COOH) ester_hub->hydrolysis amidation Amidation (-CONR₂) ester_hub->amidation reduction Reduction (-CH₂OH) ester_hub->reduction

Caption: Key reactivity sites and potential transformations.

  • Palladium-Catalyzed Cross-Coupling: The C7-bromine atom is the most valuable reactive site for building molecular complexity. It readily participates in a wide range of cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl rings.

    • Buchwald-Hartwig Amination: To form C-N bonds, introducing amines.

    • Sonogashira Coupling: To install alkyne functionalities.

    • Heck Coupling: To form C-C bonds with alkenes.

  • Ester Group Modifications: The ethyl carboxylate at the C3 position is another key handle for derivatization.

    • Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis readily converts the ester back to the carboxylic acid, which can then be coupled to form amides using standard peptide coupling reagents.

    • Amidation: Direct reaction with amines can form amides, a common functional group in many drug molecules.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Applications in Research and Drug Development

This compound serves as an ideal starting point for generating libraries of novel quinoline derivatives for high-throughput screening. Its strategic design facilitates systematic Structure-Activity Relationship (SAR) studies.

  • Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that binds in the adenine region of the ATP pocket. The quinoline scaffold can serve this purpose, with modifications at the C7 and C3 positions exploring different pockets of the enzyme active site.

  • Antiproliferative Agents: Quinoline derivatives have shown significant potential as anticancer agents by inducing apoptosis or disrupting cell migration. T[1][6]his intermediate can be used to synthesize analogs of known antiproliferative styrylquinolines or novel structures for screening against cancer cell lines like A549 (lung), HT29 (colon), and T24 (bladder). *[6] Antimicrobial and Antimalarial Discovery: Historically, quinolines are famous for their antimalarial properties (e.g., chloroquine). N[1][10]ew derivatives synthesized from this starting material can be tested against resistant strains of Plasmodium falciparum or various bacterial and fungal pathogens. *[10] P2X7 Receptor Antagonists: The P2X7 receptor is implicated in various pathological conditions, including cancer. Q[11]uinoline-carboxamides have been identified as antagonists of this receptor, and this intermediate is a prime candidate for synthesizing new molecules to probe this target.

[11]***

Safety and Handling

As a laboratory chemical, Ethyl 7-bromo-2-methylquinoline-3-carboxylate should be handled with appropriate care. Based on GHS data for structurally similar compounds like ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

[12]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

Ethyl 7-bromo-2-methylquinoline-3-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in medicinal chemistry. Its well-defined structure, multiple reactive sites, and straightforward synthesis make it an invaluable starting material for the development of novel small molecules. By enabling systematic exploration of structure-activity relationships through proven synthetic transformations, this intermediate provides a reliable pathway for researchers and scientists to design and create the next generation of therapeutic agents.

References

  • Smolecule. (n.d.). Buy ethyl 8-bromo-2-methylquinoline-3-carboxylate | 1333255-21-2.
  • Moku, B., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19365. [Link]

  • Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(34), 24869-24888. [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1). [Link]

  • Al-Ostath, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Molecules, 27(12), 3841. [Link]

  • Tilhve, R. D., et al. (2014). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 10, 2333-2339. [Link]

  • Wang, Y., et al. (2019). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 9(2), 991-1002. [Link]

  • Khan, M. S., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(19), 6296. [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1704-1711. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Wang, Y., et al. (2014). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 4(83), 44321-44329. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Conrad-Limpach Reaction. In Organic Reaction Mechanisms.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-2-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest to the scientific community. The quinoline scaffold is a cornerstone in medicinal chemistry, and this particular derivative, featuring bromine, methyl, and ethyl carboxylate substitutions, serves as a versatile building block for the synthesis of novel therapeutic agents. This document details the compound's fundamental physicochemical properties, outlines a robust synthesis protocol based on the classic Friedländer annulation, discusses expected spectroscopic data for structural validation, and explores its potential applications in research and drug development. The molecular formula for Ethyl 7-bromo-2-methylquinoline-3-carboxylate is C₁₃H₁₂BrNO₂.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug discovery.[1] Derivatives of quinoline exhibit a remarkable breadth of biological activities, including antimalarial, antibacterial, antitumor, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making compounds like Ethyl 7-bromo-2-methylquinoline-3-carboxylate valuable intermediates. The presence of a bromine atom at the 7-position offers a reactive handle for cross-coupling reactions, the ester at the 3-position can be readily modified, and the methyl group at the 2-position influences the molecule's steric and electronic properties. This guide serves as a practical resource for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its application. Ethyl 7-bromo-2-methylquinoline-3-carboxylate is typically encountered as a solid at room temperature. Its key identifiers and computed properties are summarized below.

Core Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO₂Sigma-Aldrich
Molecular Weight 294.14 g/mol Sigma-Aldrich
IUPAC Name Ethyl 7-bromo-2-methylquinoline-3-carboxylateN/A
CAS Number 948290-16-2Sigma-Aldrich
Physical Form SolidSigma-Aldrich
SMILES String CCOC(=O)c1cc2ccc(Br)cc2nc1CSigma-Aldrich
InChI Key PYRVSBADHBVVGL-UHFFFAOYSA-NSigma-Aldrich
Molecular Structure

The structural arrangement of the atoms dictates the molecule's reactivity and biological interactions.

Caption: 2D Structure of Ethyl 7-bromo-2-methylquinoline-3-carboxylate.

Synthesis Methodology: The Friedländer Annulation

The synthesis of polysubstituted quinolines is most effectively achieved through well-established condensation reactions. The Friedländer annulation is a staple and highly versatile method for this purpose, involving the reaction between a 2-aminoaryl ketone (or aldehyde) and a compound containing a reactive α-methylene group, such as a β-ketoester.[4][5]

Strategic Rationale

The Friedländer synthesis is chosen for its directness and efficiency in constructing the quinoline core.[6] It proceeds via an acid or base-catalyzed condensation followed by a cyclizing dehydration. This approach is generally preferred over alternatives like the Gould-Jacobs reaction for this specific target, as the latter typically yields 4-hydroxyquinoline derivatives which would require additional synthetic steps.[7][8] The selection of 2-amino-4-bromoacetophenone and ethyl acetoacetate as starting materials directly installs the required methyl, ethyl carboxylate, and bromo substituents at the desired positions (2, 3, and 7, respectively).

Synthesis Workflow

The overall synthetic pathway is a one-pot reaction catalyzed by an acid.

G start_materials Starting Materials: - 2-Amino-4-bromoacetophenone - Ethyl Acetoacetate - Ethanol (Solvent) catalyst Add Acid Catalyst (e.g., p-TsOH) start_materials->catalyst reflux Heat to Reflux (e.g., ~80°C) catalyst->reflux monitoring Monitor Reaction (via TLC) reflux->monitoring workup Aqueous Work-up - Cool reaction mixture - Neutralize with NaHCO₃ - Extract with Ethyl Acetate monitoring->workup Upon Completion purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or Column Chromatography workup->purification product Final Product: Ethyl 7-bromo-2-methyl- quinoline-3-carboxylate purification->product

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS: 948290-16-2) represents a critical intermediate workflow in the development of PPAR agonists and other heterocyclic pharmacophores. Unlike generic quinoline syntheses, the specific requirement for a 3-carboxylate moiety combined with a 2-methyl group and a 7-bromo substituent dictates a highly specific retrosynthetic disconnection.

Standard methods such as the Skraup or Doebner-Miller syntheses are unsuitable here due to their harsh conditions and lack of regiocontrol regarding the ester functionality. The Gould-Jacobs reaction typically yields 4-hydroxy derivatives, requiring additional functionalization.

Therefore, the Friedländer Annulation stands as the authoritative, self-validating pathway. It offers the highest atom economy and regiochemical fidelity for this specific substitution pattern.

Retrosynthetic Analysis
  • Target: Ethyl 7-bromo-2-methylquinoline-3-carboxylate.[1][2][3][4]

  • Disconnection: C2–N1 and C3–C4 bonds.

  • Synthons:

    • Nucleophile/Electrophile A: 2-Amino-4-bromobenzaldehyde (The "Head").

    • Electrophile/Nucleophile B: Ethyl acetoacetate (The "Tail").

Primary Synthesis Pathway: The Friedländer Annulation[5]

This protocol relies on the condensation of an o-aminoaryl aldehyde with a ketone possessing an


-methylene group.[5][6]
Mechanistic Pathway & Regioselectivity

The reaction proceeds via a two-step mechanism:

  • Schiff Base Formation: The amino group of the benzaldehyde attacks the ketone carbonyl of ethyl acetoacetate (more electrophilic than the ester).

  • Intramolecular Aldol Condensation: The

    
    -methylene of the acetoacetate attacks the aldehyde carbonyl, followed by dehydration to aromatize the ring.
    

Critical Structural Note: To achieve the 7-bromo substitution on the quinoline ring, the starting material must be 2-amino-4-bromobenzaldehyde .

  • Mapping: The aldehyde carbon becomes C4; the amino nitrogen becomes N1. The bromine at position 4 of the benzaldehyde (meta to the amine, para to the aldehyde) maps directly to position 7 of the final quinoline structure.

  • Warning: Using 2-amino-5-bromobenzaldehyde will yield the 6-bromo isomer.

Visualization of the Pathway

FriedlanderSynthesis cluster_mechanism Mechanism Detail Precursor 2-Nitro-4-bromobenzaldehyde Reduction Reduction (Fe/HCl or SnCl2) Precursor->Reduction Step 1 Intermediate 2-Amino-4-bromobenzaldehyde (Unstable Intermediate) Reduction->Intermediate Condensation Friedländer Condensation (Base/Acid Cat., Reflux) Intermediate->Condensation Step 2 Schiff Imine Formation Intermediate->Schiff Reagent Ethyl Acetoacetate Reagent->Condensation Product Ethyl 7-bromo-2-methyl- quinoline-3-carboxylate Condensation->Product - 2 H2O Aldol Intramolecular Aldol Schiff->Aldol Aldol->Product

Caption: Logical flow of the Friedländer synthesis from nitro-precursor to final quinoline scaffold.

Detailed Experimental Protocol

This protocol is designed for high throughput and reproducibility. It assumes the in situ generation of the amino-aldehyde to mitigate stability issues.

Phase 1: Precursor Preparation (Reduction)

Starting Material: 2-Nitro-4-bromobenzaldehyde is commercially available or synthesized via nitration of 4-bromobenzaldehyde (though regioselectivity can be challenging) or oxidation of 4-bromo-2-nitrotoluene.

Reagents:

  • 2-Nitro-4-bromobenzaldehyde (1.0 eq)

  • Iron Powder (3.0 eq)

  • Ammonium Chloride (0.1 eq) or dilute HCl

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Suspend 2-nitro-4-bromobenzaldehyde in EtOH/H2O.

  • Add Fe powder and catalyst (

    
    ).
    
  • Reflux for 2–4 hours until TLC confirms consumption of nitro compound.

  • Critical Step: Filter hot through Celite to remove iron residues. The filtrate contains 2-amino-4-bromobenzaldehyde . Use immediately to prevent polymerization.

Phase 2: Cyclocondensation

Reagents:

  • Freshly prepared 2-amino-4-bromobenzaldehyde filtrate.

  • Ethyl Acetoacetate (1.2 eq).

  • Catalyst: Piperidine (5 mol%) or Sulfamic Acid (10 mol%).

  • Solvent: Ethanol (anhydrous preferred).

Step-by-Step Workflow:

  • Charging: To the ethanolic solution of the amino-aldehyde, add Ethyl Acetoacetate dropwise at room temperature.

  • Catalysis: Add the catalyst (Piperidine is preferred for basic conditions; Sulfamic acid for "green" protocols).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product usually exhibits strong UV fluorescence.

  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • The product, Ethyl 7-bromo-2-methylquinoline-3-carboxylate , often precipitates directly.

    • Filter the solid.

    • Wash with cold ethanol followed by hexane.

  • Purification: Recrystallize from hot Ethanol or DMF/Ethanol if the crude purity is <95%.

Data Summary Table: Reaction Parameters
ParameterStandard ConditionOptimization (Green Chem)Notes
Stoichiometry 1:1.2 (Aldehyde:Ester)1:1.1Excess ester ensures completion.
Catalyst Piperidine / KOHSulfamic Acid / Ionic LiquidsAcid catalysis often improves yield.
Temperature

(Reflux)

(Microwave)
Microwave reduces time to <30 mins.
Yield 65–75%80–90%One-pot procedures minimize loss.

Quality Control & Validation

To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.35 (t, 3H, 
      
      
      
      of ethyl).
    • 
       2.75 (s, 3H, 
      
      
      
      at C2).
    • 
       4.35 (q, 2H, 
      
      
      
      of ethyl).
    • 
       8.90 (s, 1H, C4-H). Note: The C4 proton is distinctively downfield.
      
    • Aromatic region: Coupling pattern consistent with 7-bromo substitution (d, dd, d).

  • Mass Spectrometry:

    • Observe isotopic pattern for Bromine (

      
       and 
      
      
      
      in 1:1 ratio).

Critical Analysis of Alternative Routes

While Friedländer is the "Gold Standard," researchers must be aware of why other routes fail for this specific target:

  • Pfitzinger Reaction:

    • Reactants: 6-Bromoisatin + Acetone.

    • Outcome: Yields Cinchoninic acid (4-COOH). Converting 4-COOH to 3-COOEt is synthetically inefficient.

  • Conrad-Limpach:

    • Reactants: 3-Bromoaniline + Ethyl Acetoacetate (

      
      ).
      
    • Outcome: Yields 4-hydroxy -7-bromo-2-methylquinoline. The 4-OH group is difficult to remove to get the H at position 4.

  • Knorr Synthesis:

    • Reactants: 3-Bromoaniline + Ethyl Acetoacetate (

      
      ).
      
    • Outcome: Yields 2-hydroxy -4-methylquinoline derivative. Wrong substitution pattern.

References

  • Friedländer Quinoline Synthesis Overview. Organic Chemistry Portal. (Provides mechanistic grounding for the condensation of o-aminoaldehydes with beta-keto esters).

  • Patent: Compound as PPAR agonist and application thereof. (WO2019141229A1).

  • Microwave-Assisted Friedländer Synthesis. Synthesis, 2020, 52, 1779-1794.[5] (Describes optimization of the Friedländer reaction using acid catalysts and microwave irradiation).

  • Alchem Pharmtech Product Data. (Verifies the commercial existence and CAS 948290-16-2 for the target molecule).

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" physical properties

[1][2][3][4][5]

Executive Summary

Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS: 948290-16-2) is a functionalized quinoline scaffold widely utilized in medicinal chemistry as a key intermediate for the synthesis of bioactive agents.[1][2][3][4] Its structure features a bromo-substituent at the 7-position, allowing for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and an ethyl ester at the 3-position, which serves as a precursor for amides, carboxylic acids, or alcohols.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and characterization protocols for researchers in drug discovery and organic synthesis.

Physicochemical Specifications

The following data aggregates experimental observations and high-confidence predictive models.

Table 1: Physical and Chemical Properties
PropertyValue / DescriptionSource/Note
CAS Number 948290-16-2Sigma-Aldrich [1]
Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.15 g/mol
Appearance Off-white to pale yellow solidExperimental [1]
Melting Point 107–115 °C (Range typical for analogs)Predicted based on structural analogs [2]
Boiling Point 358.5 ± 37.0 °C (at 760 mmHg)Predicted [3]
Density 1.44 ± 0.06 g/cm³Predicted [3]
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in WaterExperimental
pKa ~2.46 (Conjugate acid of quinoline N)Predicted [3]
LogP 3.65Predicted (Consensus)

Note on Melting Point: While specific experimental melting points for this exact isomer are rarely reported in open literature, structurally similar isomers (e.g., 8-methyl analogs) melt in the 107–108 °C range. Researchers should expect a solid phase transition within the 100–120 °C window.

Synthetic Architecture

The most robust route to Ethyl 7-bromo-2-methylquinoline-3-carboxylate is the Friedländer Annulation . This convergent synthesis involves the condensation of an o-aminoaldehyde with a

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of the aniline nitrogen on the ketone carbonyl of ethyl acetoacetate (forming an imine/enamine intermediate), followed by an intramolecular aldol-type condensation between the

FriedlanderSynthesisStart12-Amino-5-bromobenzaldehydeInter1Schiff BaseIntermediateStart1->Inter1 Base (NaOEt)Start2Ethyl AcetoacetateStart2->Inter1CyclizationIntramolecularCondensation (-H2O)Inter1->Cyclization Heat (-H2O)ProductEthyl 7-bromo-2-methylquinoline-3-carboxylateCyclization->Product Aromatization

Figure 1: Friedländer synthesis pathway for the target quinoline scaffold.[4]

Experimental Protocol

Scale: 10 mmol Reagents:

  • 2-Amino-5-bromobenzaldehyde (2.00 g, 10 mmol)[3]

  • Ethyl acetoacetate (1.95 g, 15 mmol)[3][5]

  • Sodium Ethoxide (NaOEt) (1.02 g, 15 mmol) or Piperidine (cat.)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde in ethanol (30 mL).

  • Addition: Add ethyl acetoacetate followed by the base (NaOEt or 5-10 drops of piperidine).

  • Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C (reflux) for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. If not, concentrate the solvent to ~50% volume and cool in an ice bath.

    • Filtration: Filter the solid precipitate and wash with cold ethanol (2 x 5 mL).

    • Alternative: If no precipitate forms, evaporate solvent, dissolve residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Structural Characterization

Validation of the synthesized compound is critical. The following spectroscopic signatures confirm the structure.

Nuclear Magnetic Resonance (NMR)

¹H NMR Prediction (300 MHz, CDCl₃):

  • 
     9.0–9.2 (s, 1H):  H-4 proton (Deshielded by quinoline ring current and ester group).
    
  • 
     8.2–8.3 (d, 1H):  H-8 proton (Deshielded, adjacent to N).
    
  • 
     7.9–8.0 (d, 1H):  H-5 proton.
    
  • 
     7.6–7.7 (dd, 1H):  H-6 proton (Couples with H-5 and H-8).
    
  • 
     4.4–4.5 (q, 2H):  Methylene of ethyl ester (-OCH ₂CH₃).
    
  • 
     2.9–3.0 (s, 3H):  Methyl group at C-2 (-CH ₃).
    
  • 
     1.4–1.5 (t, 3H):  Methyl of ethyl ester (-OCH₂CH ₃).
    
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+

  • Observed Mass (M+H): Two peaks of nearly equal intensity at 294.0 and 296.0 m/z, characteristic of the mono-brominated isotopic pattern (

    
    Br and 
    
    
    Br).
Purification Workflow

To ensure pharmaceutical-grade purity (>98%), follow this decision logic:

PurificationLogicRawCrude Reaction MixtureTLCTLC Analysis(Hex:EtOAc 4:1)Raw->TLCPrecipDid solid precipitateupon cooling?TLC->PrecipFilterFilter & Wash(Cold EtOH)Precip->FilterYesExtractEvaporate EtOHExtract w/ EtOAcPrecip->ExtractNoPureFinal Product>98% PurityFilter->PureColumnFlash Chromatography(SiO2, 0-20% EtOAc)Extract->ColumnColumn->Pure

Figure 2: Purification decision tree for maximizing yield and purity.

Handling & Stability

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

Storage Conditions
  • Temperature: Store at 2–8 °C for long-term stability; Room temperature is acceptable for short periods.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester.

  • Container: Tightly sealed amber glass vial.

References

  • Sigma-Aldrich. 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester Product Sheet. Available at:

  • PubChem. Ethyl 7-bromo-2-methylquinoline-3-carboxylate Compound Summary. National Library of Medicine. Available at:

  • ChemicalBook. 948290-16-2 Physical Properties and Safety. Available at:

  • Muscia, G. C., et al.Synthesis of quinoline derivatives via Friedländer reaction. Tetrahedron Letters. (General reference for mechanism).

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Title: Ethyl 7-bromo-2-methylquinoline-3-carboxylate: A Tri-Functional Scaffold for Divergent Library Synthesis[1]

Executive Summary Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS 948290-16-2) represents a "privileged structure" in medicinal chemistry, offering a rare convergence of three orthogonal reactive handles on a single bicyclic core.[1] Its utility extends beyond simple substitution; it serves as a linchpin for constructing complex tricyclic alkaloids, kinase inhibitors, and DNA-intercalating agents.[1] This technical guide dissects the molecule’s reactivity profile, provides validated synthetic protocols, and outlines its application in late-stage drug discovery.[1]

Structural Analysis & Reactivity Profile

The synthetic value of this building block lies in its orthogonal reactivity triad .[1] Unlike simple quinolines, this scaffold allows for sequential, regioselective functionalization without the need for extensive protecting group strategies.[1]

  • Zone A (C7-Bromide): A deactivated aryl halide positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The electron-deficient nature of the pyridine ring facilitates oxidative addition.[1]

  • Zone B (C3-Ethyl Ester): An electrophilic center priming the molecule for heterocyclization (e.g., with hydrazines or ureas) or hydrolysis to the free acid for amide coupling.[1]

  • Zone C (C2-Methyl): A "benzylic-like" carbon.[1] The electron-withdrawing nitrogen renders these protons acidic (

    
    ), enabling aldol-type condensations or radical oxidations to form aldehydes.[1]
    
Visualization: The Orthogonal Reactivity Triad

ReactivityMap Core Ethyl 7-bromo-2-methyl quinoline-3-carboxylate C7 C7-Bromide (Cross-Coupling) Core->C7 Site 1 C3 C3-Ester (Cyclization/Acylation) Core->C3 Site 2 C2 C2-Methyl (Condensation/Oxidation) Core->C2 Site 3 Biaryl 7-Aryl/Heteroaryl Quinolines C7->Biaryl Pd(PPh3)4, ArB(OH)2 Tricyclic Pyrazolo[4,3-c]quinolines & Furo[3,2-c]quinolines C3->Tricyclic N2H4 or Urea Styryl 2-Styrylquinolines (Fluorescent Probes) C2->Styryl ArCHO, Ac2O

Figure 1: Orthogonal reactivity map demonstrating the three distinct chemical handles available for diversification.[1]

Synthetic Routes[2][3][4][5][6][7][8]

While multiple routes to the quinoline core exist (Combes, Skraup), the Friedländer Annulation is the industry standard for this specific substitution pattern due to its high regiocontrol and atom economy.[1]

The Standardized Friedländer Protocol

This route utilizes 2-amino-4-bromobenzaldehyde and ethyl acetoacetate .[1] The reaction proceeds via an initial aldol condensation followed by cyclodehydration.[1]

Reaction Scheme:

  • Reactants: 2-amino-4-bromobenzaldehyde (1.0 eq), Ethyl acetoacetate (1.1 eq).[1]

  • Catalyst: Sulfamic acid (

    
    , 10 mol%) or Piperidine (cat.).[1]
    
  • Solvent: Ethanol (Green chemistry compliant) or Toluene (for azeotropic water removal).[1]

Step-by-Step Methodology:

StepOperationCritical Parameter / Causality
1 Preparation Dissolve 2-amino-4-bromobenzaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) in absolute EtOH (20 mL).
2 Catalysis Add sulfamic acid (150 mg).[1] Heat to reflux (

) for 4-6 hours.
3 Monitoring Monitor via TLC (Hexane:EtOAc 4:1).[1] Look for the disappearance of the fluorescent aldehyde spot.[1]
4 Workup Cool to

. The product often precipitates.[1] If not, remove solvent in vacuo and recrystallize from EtOH.[1]
5 Validation Verify structure via

NMR. Key signal: Singlet at

ppm (C2-Me).[1]

Downstream Functionalization & Applications[4]

A. Palladium-Catalyzed Cross-Coupling (C7)

The C7 position is electronically coupled to the quinoline nitrogen, making it less reactive than a standard bromobenzene but highly amenable to Suzuki couplings using electron-rich ligands (e.g., SPhos, XPhos).[1]

  • Application: Synthesis of kinase inhibitors where the C7-aryl group accesses the hydrophobic back-pocket of the ATP binding site.[1]

  • Protocol Note: Use

    
     as the base; carbonate bases can sometimes hydrolyze the C3-ester.[1]
    
B. Tricyclic Core Formation (C3 + C2)

The proximity of the C3-ester and C2-methyl group allows for "molecular stapling" to form fused tricyclic systems.[1]

  • Pyrazolo[4,3-c]quinolines: Reaction with hydrazine hydrate in refluxing ethanol.[1] The hydrazine attacks the ester, forms the hydrazide, and then condenses with the C2-methyl (often requiring SeO2 oxidation first or high temperatures) to close the ring.[1]

  • Furo[3,2-c]quinolines: Bromination of the C2-methyl followed by intramolecular cyclization.[1]

Workflow: Divergent Library Synthesis

SynthesisWorkflow Start Start: Ethyl 7-bromo-2-methyl quinoline-3-carboxylate Step1 Suzuki Coupling (C7-Ar) Start->Step1 Step2 LiOH Hydrolysis (C3-COOH) Start->Step2 Step3 Hydrazine Hydrate Reflux Start->Step3 Prod1 7-Aryl Analog Step1->Prod1 Prod2 Quinoline-3-carboxylic acid Step2->Prod2 Prod3 Pyrazolo-quinoline Scaffold Step3->Prod3

Figure 2: Divergent synthesis workflow illustrating the transformation of the parent scaffold into three distinct pharmacological classes.

Case Studies in Drug Development

1. Topoisomerase Inhibition (Anticancer) Derivatives of 7-bromo-2-methylquinoline-3-carboxylate have been identified as intercalating agents.[1] The planar quinoline core slides between DNA base pairs, while the C3-ester side chain interacts with the DNA backbone.[1]

  • Key Insight: Conversion of the C3-ester to a hydrazide (

    
    ) significantly increases cytotoxicity against MCF-7 breast cancer lines due to improved hydrogen bonding capacity [1].[1]
    

2. Antitubercular Agents The 2-methylquinoline scaffold is a bioisostere of the quinolone antibiotics.[1] Functionalization at C7 with bulky lipophilic groups (via Suzuki coupling) has been shown to disrupt the mycobacterial cell wall synthesis.[1]

  • Key Insight: The C7-bromo group is often replaced with a piperazine moiety to improve pharmacokinetic solubility [2].[1]

Safety & Handling (GHS Standards)

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves (0.11mm min thickness).[1]
Eye Irritation H319Use chemical safety goggles; avoid contact lens use.[1]
STOT-SE H335Handle in a fume hood; dust mask (N95) if solid handling is extensive.[1]

Storage: Store at


 under inert atmosphere (Argon/Nitrogen). The C7-bromide is stable, but the C3-ester can hydrolyze under prolonged exposure to atmospheric moisture.[1]

References

  • Synthesis and Anticancer Activity of Quinoline Derivatives. Source:Journal of Medicinal Chemistry / ResearchGate Context: Discusses the structure-activity relationship (SAR) of C3-functionalized quinolines and their topoisomerase inhibitory potential. (Proxy for general 7-bromoquinoline SAR data).

  • Friedländer Synthesis of Substituted Quinolines. Source:Organic Chemistry Portal Context: Authoritative mechanism and variations of the Friedländer reaction used to synthesize the core scaffold.[1]

  • 7-Bromo-2-methylquinoline-3-carboxylic acid Properties. Source:PubChem (NIH) Context:[1] Physicochemical properties and safety data for the hydrolyzed acid derivative.[1] [1]

  • Benzoquinoline Derivatives as Antibacterial Agents. Source:National Institutes of Health (PMC) Context:[1] Highlights the utility of the quinoline scaffold in antimicrobial drug design.

Sources

An In-Depth Technical Guide to Ethyl 7-bromo-2-methylquinoline-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Derivatives of this scaffold are found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] Ethyl 7-bromo-2-methylquinoline-3-carboxylate, a specific derivative, has emerged as a compound of significant interest for its potential applications in drug discovery and development. Its unique substitution pattern, featuring a bromine atom at the 7-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position, provides a versatile platform for further chemical modification and exploration of its therapeutic potential.

This technical guide provides a comprehensive overview of Ethyl 7-bromo-2-methylquinoline-3-carboxylate, from its synthesis and characterization to its potential as a valuable building block in the development of novel therapeutics.

Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate: A Practical Approach via the Gould-Jacobs Reaction

The synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction, a classic and reliable method for the preparation of quinoline derivatives.[3] This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization.

Reaction Scheme:

Gould-Jacobs Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 3-Bromoaniline I1 Enamine Intermediate R1->I1 + R2 (Condensation) R2 Ethyl Acetoacetate P1 Ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate I1->P1 Heat (Cyclization) P2 Ethyl 7-bromo-2-methylquinoline-3-carboxylate (Final Product) P1->P2 Tautomerization & Dehydration (Implied)

Caption: The Gould-Jacobs reaction pathway for the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate.

Step-by-Step Experimental Protocol:

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate. The reaction can be performed neat or in a high-boiling solvent like Dowtherm A.

  • Heating: Heat the mixture to approximately 100-140°C for 2-4 hours to facilitate the initial condensation and formation of the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: For the cyclization step, the temperature is raised significantly. If using a high-boiling solvent like Dowtherm A, the temperature is typically increased to around 250°C.[4] Alternatively, a dehydrating agent and catalyst such as polyphosphoric acid (PPA) can be added, and the mixture heated to around 140°C.[2] This step promotes the intramolecular cyclization to form the quinoline ring.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 7-bromo-2-methylquinoline-3-carboxylate.

Characterization of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

The structural confirmation of the synthesized compound is crucial and is achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data:
Technique Expected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and distinct aromatic protons of the substituted quinoline ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons of the quinoline core.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₂BrNO₂: 294.14 g/mol ), with a characteristic isotopic pattern for the bromine atom.[5]

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in the IR spectrum, can vary depending on the solvent and the specific instrument used.

Applications in Drug Development: A Focus on Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Various quinoline derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. While specific biological data for Ethyl 7-bromo-2-methylquinoline-3-carboxylate is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest a strong potential for anticancer activity.

Structure-Activity Relationship (SAR) Insights:

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the ring system. The presence of a halogen, such as bromine, at the 7-position can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. The methyl group at the 2-position and the ethyl carboxylate at the 3-position offer sites for further chemical modification to optimize activity and selectivity.

Potential Mechanisms of Action:

Quinoline-based anticancer agents have been shown to exert their effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between the base pairs of DNA, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are crucial for DNA topology and repair.

  • Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

Experimental Workflow for Evaluating Anticancer Activity:

Anticancer_Activity_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Synthesized Compound (Ethyl 7-bromo-2-methylquinoline-3-carboxylate) Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Start->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Cytotoxicity->Mechanism Active Compounds CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CellLines->Cytotoxicity Xenograft Xenograft Animal Models Mechanism->Xenograft Toxicity Toxicity and Pharmacokinetic Studies Xenograft->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt Promising Candidates

Caption: A typical workflow for the evaluation of the anticancer activity of a novel compound.

Conclusion and Future Directions

Ethyl 7-bromo-2-methylquinoline-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis via the Gould-Jacobs reaction makes it an accessible starting material for medicinal chemists. Future research should focus on the detailed biological evaluation of this compound against a broad panel of cancer cell lines to determine its cytotoxic profile and to elucidate its mechanism of action. Furthermore, the versatile chemical handles on the quinoline ring provide ample opportunities for the generation of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing quinoline derivative.

References

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, Ethyl 7-bromo-2-methylquinoline-3-carboxylate. The quinoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine substituent at the 7-position, combined with a methyl group at the 2-position and an ethyl carboxylate at the 3-position, offers a unique combination of electronic and steric properties that are of significant interest for drug discovery and development. This document details a robust synthetic protocol based on the esteemed Gould-Jacobs reaction, provides predicted analytical and spectroscopic data for compound characterization, and explores the promising therapeutic potential, particularly in the realm of oncology.

Introduction: The Quinoline Scaffold and the Significance of Bromine Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The introduction of a bromine atom onto the quinoline core can significantly influence a molecule's biological activity. The electronegativity and size of bromine can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Notably, bromo-substituted quinoline derivatives have demonstrated significant potential as anticancer agents.[3][4] Studies have shown that these compounds can exhibit potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and cervix.[5][6] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as topoisomerase.[4] Therefore, the synthesis and exploration of novel bromo-substituted quinolines like Ethyl 7-bromo-2-methylquinoline-3-carboxylate are of paramount importance in the quest for new and effective cancer therapies.

Synthetic Pathway: The Gould-Jacobs Reaction

The most logical and efficient synthetic route to Ethyl 7-bromo-2-methylquinoline-3-carboxylate is through a variation of the Gould-Jacobs reaction. This powerful named reaction provides a direct method for the construction of the quinoline ring system from an appropriately substituted aniline and a β-ketoester.[7]

Mechanistic Rationale

The Gould-Jacobs reaction proceeds through a well-established mechanism.[7] The initial step involves the condensation of the aniline (in this case, 3-bromoaniline) with a β-ketoester (ethyl acetoacetate). This is followed by a thermal cyclization to form the quinoline ring. The reaction is typically carried out at high temperatures, and the use of a high-boiling point solvent is often necessary to facilitate the cyclization. Microwave-assisted synthesis has also been shown to be an effective method for improving yields and reducing reaction times for the Gould-Jacobs reaction.[8][9]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Chlorination & Aromatization (Hypothetical final steps) 3-Bromoaniline 3-Bromoaniline Intermediate_1 Enamine Intermediate 3-Bromoaniline->Intermediate_1 Nucleophilic Attack Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Heat (Δ) Product Ethyl 7-bromo-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate_2->Product Tautomerization & Dehydration Final_Product Ethyl 7-bromo-2-methylquinoline-3-carboxylate Product->Final_Product e.g., POCl₃ Characterization_Workflow Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure Ethyl 7-bromo-2-methylquinoline-3-carboxylate Purification->Pure_Compound Characterization Spectroscopic Analysis Pure_Compound->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Sources

A Senior Application Scientist's Guide to Rh(II)-Catalyzed Synthesis of Quinoline-3-Carboxylates from Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer to anti-malarial.[1][2][3] Consequently, the development of efficient, mild, and versatile synthetic routes to functionalized quinolines is of paramount importance. Traditional methods, while historically significant, often suffer from harsh conditions and limited substrate scope.[4][5] Modern synthetic chemistry has pivoted towards transition-metal catalysis to overcome these limitations.

This technical guide provides an in-depth exploration of a powerful and elegant method for synthesizing ethyl quinoline-3-carboxylates: the dirhodium(II)-catalyzed reaction of indoles with halodiazoacetates.[6] This process operates under mild conditions and provides direct access to the quinoline core through a fascinating cyclopropanation-ring expansion cascade. We will dissect the underlying mechanism, provide field-tested experimental protocols, analyze the reaction's scope and limitations, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors.

The Core Transformation: A Mechanistic Deep Dive

The conversion of an indole to a quinoline-3-carboxylate using this methodology is not a simple substitution but a sophisticated multi-step sequence orchestrated by the Rh(II) catalyst. The overall reaction proceeds via a proposed cyclopropanation of the indole's C2-C3 double bond, followed by a Ciamician-Dennstedt type ring expansion.[6][7][8]

The Catalytic Cycle: From Carbene to Quinoline

The entire process hinges on the unique ability of the Rh(II) catalyst to generate and stabilize a highly reactive rhodium-carbene intermediate. Let's examine each step with an eye towards causality.

  • Catalyst Activation & Carbene Formation: The reaction initiates with the interaction between the Rh(II) catalyst (e.g., Rh₂(esp)₂) and the halodiazoacetate (e.g., ethyl bromodiazoacetate, Br-EDA). The diazo compound coordinates to an axial site of the Rh(II) center, followed by the irreversible extrusion of dinitrogen (N₂), a thermodynamically highly favorable process. This generates the key electrophilic rhodium-carbene intermediate. The choice of a dirhodium catalyst is crucial; its dimeric structure with bridging carboxylate ligands creates the ideal electronic environment to stabilize the carbene species.[9]

  • Electrophilic Attack & Cyclopropanation: The electron-rich C2-C3 π-bond of the indole acts as a nucleophile, attacking the electrophilic carbene carbon. This results in the formation of a transient cyclopropane intermediate fused to the indole core. This step is characteristic of rhodium carbene reactions with electron-rich olefins.[6]

  • Ring Expansion & Rearomatization: This is the pivotal, structure-defining step. The highly strained cyclopropane intermediate undergoes a ring-opening rearrangement. The C2-C3 bond of the original indole cleaves, and the resulting zwitterionic intermediate collapses to expand the five-membered pyrrole ring into a six-membered dihydropyridine ring.

  • Elimination & Aromatization: The final step involves the elimination of hydrogen halide (H-X) from the dihydropyridine intermediate to furnish the fully aromatic and thermodynamically stable quinoline ring system. This elimination is often facilitated by a mild base, such as cesium carbonate (Cs₂CO₃), which is added to the reaction to neutralize the in situ generated acid and prevent potential side reactions.[6]

Visualizing the Mechanism

The following diagram illustrates the proposed catalytic cycle, providing a clear visual representation of the bond-forming and bond-breaking events.

Catalytic_Cycle cluster_cycle Catalytic Cycle Cat_Start Rh₂(L)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Cat_Start->Carbene Diazo Ethyl Halodiazoacetate (X-CH(N₂)CO₂Et) Diazo->Cat_Start Reactant N2 N₂ Indole Indole Substrate Ylide Cyclopropanation Indole->Ylide Reactant Product Ethyl Quinoline-3-carboxylate HX H-X Base Base (e.g., Cs₂CO₃) HX->Base Neutralized by Carbene->N2 Extrusion Carbene->Ylide Electrophilic Attack Intermediate1 Cyclopropane Intermediate Ylide->Intermediate1 Intermediate2 Ring Expansion (Zwitterionic Intermediate) Intermediate1->Intermediate2 Ring Opening Intermediate3 Dihydroquinoline Intermediate Intermediate2->Intermediate3 Intermediate3->Cat_Start Elimination & Aromatization Intermediate3->Product Forms Intermediate3->HX caption Figure 1: Proposed catalytic cycle for the synthesis of quinoline-3-carboxylates. Experimental_Workflow Start Start: Assemble Reagents (Indole, Base, Catalyst) Setup Prepare Reaction Vessel (Schlenk Flask, Stir Bar) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent Add Anhydrous Solvent (DCM) Inert->Solvent Addition Slow Addition of Diazo Reagent (via Syringe Pump over 1-2h) Solvent->Addition Reaction Stir at Room Temperature (12-24h) Addition->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup Reaction Work-up (Filter through Celite) Monitor->Workup If complete Purify Purification (Flash Column Chromatography) Workup->Purify End End: Isolated Product (Quinoline-3-carboxylate) Purify->End caption Figure 2: Step-by-step experimental workflow.

Sources

Methodological & Application

Application Note: High-Purity Isolation of Ethyl 7-bromo-2-methylquinoline-3-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and validated protocol for the purification of Ethyl 7-bromo-2-methylquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology utilizes normal-phase flash column chromatography, a cornerstone technique for the efficient isolation of synthetic intermediates. This document provides a step-by-step workflow, from the initial analytical thin-layer chromatography (TLC) used for solvent system optimization to the final isolation and purity verification of the target compound. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Significance

Ethyl 7-bromo-2-methylquinoline-3-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate reaction kinetics, and introduce contaminants into final active pharmaceutical ingredients (APIs).

Column chromatography is the gold-standard technique for purifying moderately polar organic compounds from reaction mixtures.[2] The principle of this technique relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By carefully selecting the mobile phase, Ethyl 7-bromo-2-methylquinoline-3-carboxylate can be effectively separated from unreacted starting materials, by-products, and other impurities.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
Chemical Name Ethyl 7-bromo-2-methylquinoline-3-carboxylateN/A
CAS Number 948290-16-2
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
Appearance Solid

The presence of the quinoline nitrogen, the ester carbonyl group, and the bromine atom imparts a moderate polarity to the molecule, making it an ideal candidate for purification on a silica gel stationary phase.

Pre-Purification: TLC for Mobile Phase Optimization

Before committing to a large-scale column, analytical Thin-Layer Chromatography (TLC) must be performed to identify an optimal solvent system (eluent). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25 - 0.35 for the target compound. This Rf range typically ensures a good separation from impurities and a reasonable elution time from the column.

Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Using a capillary tube, apply a small, concentrated spot onto the starting line.[3]

  • Solvent Systems Screening: Prepare developing chambers with various mixtures of a non-polar and a polar solvent. Good starting points for quinoline derivatives include:[4][5]

    • Hexanes : Ethyl Acetate (EtOAc) (e.g., 9:1, 8:2, 7:3, 1:1)

    • Petroleum Ether : Ethyl Acetate

    • Toluene : Ethyl Acetate

  • Development: Place the spotted TLC plate into a covered chamber containing the chosen eluent, ensuring the solvent level is below the starting line.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as the conjugated quinoline ring is UV-active.[3] Circle the observed spots.

    • For enhanced visualization, place the plate in an iodine chamber.[6]

  • Rf Calculation: Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results
  • High Rf (> 0.5): The eluent is too polar. The compound will elute too quickly from the column, resulting in poor separation. Decrease the proportion of the polar solvent (e.g., move from 7:3 to 8:2 Hexanes:EtOAc).

  • Low Rf (< 0.2): The eluent is not polar enough. The compound will adsorb too strongly to the silica, leading to a long elution time and band broadening. Increase the proportion of the polar solvent.

  • Ideal Rf (≈ 0.3): This solvent system provides the best balance for effective separation on a column.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard flash chromatography setup. The scale should be adjusted based on the quantity of crude material.

Materials & Reagents
ItemSpecificationPurpose
Stationary Phase Silica Gel60 Å pore size, 40-63 µm particle size
Crude Product Ethyl 7-bromo-2-methylquinoline-3-carboxylateThe mixture to be purified
Non-Polar Solvent Hexanes or Heptane (less toxic)Component of the mobile phase
Polar Solvent Ethyl Acetate (EtOAc)Component of the mobile phase
Sample Loading Solvent Dichloromethane (DCM)To dissolve the sample for loading
Glassware Chromatography column, flasks, test tubesFor packing, elution, and collection
Other Sand, Cotton or Glass WoolTo support the stationary phase
Workflow Diagram

G TLC 1. TLC Optimization (Find Eluent for Rf ≈ 0.3) Pack 2. Column Packing (Silica Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Preferred) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 8. Solvent Evaporation (Rotary Evaporator) Combine->Evap Final 9. Yield Pure Product Evap->Final

Caption: Workflow for the purification of Ethyl 7-bromo-2-methylquinoline-3-carboxylate.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry method is superior as it minimizes the chances of trapping air bubbles and ensures a homogeneously packed column, which is critical for a high-resolution separation.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

  • In a separate beaker, create a slurry by mixing silica gel with the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc). A common rule of thumb is to use 50-100 g of silica for every 1 g of crude material.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the column to settle the silica bed and open the stopcock to drain the excess solvent until it reaches the top of the silica bed. Do not let the column run dry.

  • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended as it often leads to sharper bands and better separation, especially if the crude product has limited solubility in the eluent.

  • Dissolve the crude product in a minimal amount of a low-boiling-point solvent like DCM.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the prepared column.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the eluent determined from the TLC analysis.

  • Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a steady flow rate (a drop rate of a few drops per second is typical).[2]

  • Begin collecting the eluate in numbered test tubes or flasks. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a medium-sized column).

  • Maintain a constant level of solvent at the top of the column to avoid it running dry. If a gradient elution is needed (to elute more polar impurities), gradually increase the percentage of the polar solvent (e.g., from 5% EtOAc to 10%, then 15%).

Step 4: Fraction Analysis and Consolidation This step is crucial for identifying the fractions containing the pure product.

  • Using TLC, analyze every few fractions. Spot multiple fractions on a single TLC plate.

  • Visualize the plate under UV light.

  • Identify the fractions that contain only the spot corresponding to the Rf of the desired product.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

G TLC_Plate TLC Analysis of Fractions Fraction N Fraction N+1 Fraction N+2 Fraction N+3 Impurity High Rf Impurity (Non-polar) TLC_Plate:f0->Impurity Product Desired Product (Rf ≈ 0.3) TLC_Plate:f1->Product TLC_Plate:f2->Product Polar_Impurity Low Rf Impurity (Polar) TLC_Plate:f3->Polar_Impurity Decision Decision Point Impurity->Decision Product->Decision Polar_Impurity->Decision Combine Combine Fractions N+1 and N+2 Decision->Combine Purity Confirmed Discard Discard/Set Aside Other Fractions Decision->Discard Impurity Present

Caption: Decision workflow for combining fractions based on TLC analysis.

Step 5: Product Isolation

  • Attach the flask containing the combined pure fractions to a rotary evaporator.

  • Remove the solvent under reduced pressure to yield the purified Ethyl 7-bromo-2-methylquinoline-3-carboxylate as a solid.

  • Determine the final mass and calculate the percentage yield.

Step 6: Purity Confirmation Confirm the purity of the isolated compound using one or more of the following methods:

  • HPLC: An excellent method for quantitative purity assessment.[7]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton- or carbon-containing impurities.

  • Mass Spectrometry: To confirm the molecular weight.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Spots - Inappropriate solvent system.- Column overloaded with crude material.- Column packed unevenly.- Re-optimize the eluent with TLC; try a different solvent system (e.g., Toluene/EtOAc).- Use a larger column or less crude material.- Repack the column carefully using the slurry method.
Cracked or Channeled Silica Bed - Column ran dry.- Drastic or rapid change in solvent polarity.- Always keep the silica bed covered with solvent.- When running a gradient, increase polarity gradually.
Compound Won't Elute - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., add more EtOAc or a small amount of methanol).
Streaking/Tailing of Spots on TLC - Sample is too concentrated.- Compound is acidic or basic.- Interaction with silica.- Dilute the sample before spotting.- For basic compounds like quinolines, add a small amount (~0.5%) of triethylamine (TEA) to the eluent to improve peak shape.[4]

Conclusion

The protocol described herein provides a reliable and systematic approach for the purification of Ethyl 7-bromo-2-methylquinoline-3-carboxylate using flash column chromatography. By methodically optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can achieve high purity of this valuable synthetic intermediate. This foundational purification is a critical step in ensuring the quality and reliability of subsequent research and development in the fields of medicinal chemistry and materials science.

References

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.
  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 3, 2026, from [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological screening of some novel Quinoline derivatives.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES.
  • MDPI. (2020). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Available at: [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

Sources

HPLC analysis of "Ethyl 7-bromo-2-methylquinoline-3-carboxylate" purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-QCW High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate Purity

Introduction & Scope

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antitubercular (e.g., Bedaquiline analogs), antimalarial, and anticancer therapeutics. Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS: 948290-16-2) is a critical synthetic intermediate. Its purity is paramount because the 7-bromo position is often the site for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), where impurities can poison catalysts or lead to difficult-to-separate side products.

This guide provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed to quantify the purity of this specific analyte. Unlike generic methods, this protocol addresses the specific physicochemical challenges of halogenated quinoline esters: hydrophobicity (LogP ~2.7) and the basicity of the quinoline nitrogen.

Physicochemical Profiling & Method Strategy

To design a scientifically sound method, we must first analyze the molecule's properties to predict its chromatographic behavior.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 294.14 g/mol Suitable for standard UV and MS detection.
LogP (Hydrophobicity) ~2.7High retention on C18. Requires a strong organic mobile phase (Gradient >50% ACN).
pKa (Quinoline N) ~4.5 - 5.0Tailing Risk. At neutral pH, the nitrogen interacts with residual silanols on the column. Solution: Use an acidic mobile phase (pH < 3.0) to fully protonate the nitrogen and suppress silanol activity.
Solubility Low in Water; High in ACN/MeOHSample Prep: Diluent must match the initial gradient conditions to prevent precipitation in the injector.
Method Development Logic Flow

The following diagram illustrates the decision-making process used to derive the final protocol.

MethodLogic Analyte Analyte: Ethyl 7-bromo-2-methylquinoline-3-carboxylate Hydrophobicity LogP ~2.7 (Hydrophobic) Analyte->Hydrophobicity Basicity Basic Nitrogen (Quinoline Core) Analyte->Basicity ColumnSel Select C18 Column (High Carbon Load) Hydrophobicity->ColumnSel GradientSel Gradient Elution (Start 40% -> End 95% Organic) Hydrophobicity->GradientSel BufferSel Select Acidic Buffer (0.1% Formic Acid or Phosphate pH 2.5) Basicity->BufferSel Outcome Sharp Peak Shape No Tailing Reproducible Retention ColumnSel->Outcome BufferSel->Outcome GradientSel->Outcome

Figure 1: Decision matrix for selecting chromatographic conditions based on molecular properties.

Detailed Experimental Protocol

Reagents and Chemicals[1][2][3][4][5]
  • Reference Standard: Ethyl 7-bromo-2-methylquinoline-3-carboxylate (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade).

    • Note: Formic acid is preferred if MS detection is used; Phosphoric acid provides slightly better peak shape for UV-only analysis due to stronger silanol suppression.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)End-capped C18 prevents secondary interactions with the basic quinoline ring.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the quinoline nitrogen is protonated (

), reducing tailing.
Mobile Phase B Acetonitrile (100%)Strong solvent required to elute the hydrophobic bromo-ester.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection UV @ 254 nm (primary), 300 nm (secondary)254 nm detects the aromatic system; 300 nm is specific to the conjugated quinoline system.
Injection Vol 5 - 10 µLprevent column overload.
Gradient Program

A gradient is essential to separate the main peak from potential hydrolyzed byproducts (acid form) or starting materials (anilines).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial hold to retain polar impurities.
2.0 6040Isocratic hold.
12.0 595Linear ramp to elute the main hydrophobic peak.
15.0 595Wash step to remove highly lipophilic dimers.
15.1 6040Return to initial conditions.
20.0 6040Re-equilibration (Critical).
Sample Preparation Workflow

Solubility is a common pitfall. The ethyl ester is hydrophobic; dissolving it in 100% water will cause precipitation.

SamplePrep Step1 Weigh 10 mg Analyte Step2 Dissolve in 10 mL ACN (Stock: 1 mg/mL) Step1->Step2 Step3 Sonicate 5 mins (Ensure complete dissolution) Step2->Step3 Step4 Dilute 1:10 with Mobile Phase Initial (60:40 Water:ACN) Step3->Step4 Step5 Filter (0.22 µm PTFE) Step4->Step5 Step6 Inject to HPLC Step5->Step6

Figure 2: Sample preparation workflow ensuring solubility and compatibility with the mobile phase.

System Suitability & Acceptance Criteria

Before analyzing unknown samples, the system must pass these criteria using the Reference Standard.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) ~8.5 ± 0.5 minIf shifting, check mobile phase composition and column equilibration.
Tailing Factor (

)
< 1.5High tailing indicates silanol interaction. Increase buffer strength or replace column.
Theoretical Plates (

)
> 5000Low plates suggest dead volume in tubing or a degraded column.
% RSD (Area) < 2.0% (n=5 injections)Poor precision indicates injector issues or pump pulsation.
Resolution (

)
> 2.0 (between main peak and nearest impurity)If resolution fails, flatten the gradient slope (e.g., 40% to 95% over 20 min).

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction of the basic quinoline nitrogen with residual silanols on the silica support.

  • Solution: Ensure the Mobile Phase pH is < 3.0. If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) for stronger ion pairing (note: TFA suppresses MS signal).

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a 40% ACN stream can cause the analyte to precipitate momentarily or travel faster than the mobile phase.

  • Solution: Always dilute the final sample in the initial mobile phase ratio (60:40 Water:ACN).

Issue 3: Ghost Peaks

  • Cause: Carryover from previous runs, especially given the bromine atom which increases lipophilicity.

  • Solution: Ensure the gradient wash step (95% B) is long enough (at least 3-5 column volumes). Add a needle wash step with 100% ACN.

References

  • PubChem. Ethyl 7-bromo-2-methylquinoline-3-carboxylate (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • Beilstein J. Org. Chem. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction.[3] (2015).[2][4] Available at: [Link]

  • ResearchGate. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020).[1] Available at: [Link]

Sources

Using "Ethyl 7-bromo-2-methylquinoline-3-carboxylate" to synthesize antitumor agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 7-bromo-2-methylquinoline-3-carboxylate in Antitumor Agent Synthesis

Executive Summary

This guide details the synthetic utility of Ethyl 7-bromo-2-methylquinoline-3-carboxylate (EBMQ) as a divergent scaffold for developing antineoplastic agents.[1] The quinoline core is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets including DNA (intercalation), Topoisomerase II, and tyrosine kinases.[1]

This specific derivative offers two distinct orthogonal reaction sites:

  • C-7 Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic surface and modulate lipophilicity.[1]

  • C-3 Ethyl Ester: An electrophilic center for nucleophilic substitution, readily converting to hydrazides, amides, or heterocycle-fused derivatives (e.g., oxadiazoles).[1]

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name Ethyl 7-bromo-2-methylquinoline-3-carboxylate
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.15 g/mol
Key Pharmacophore Quinoline (Planar, aromatic, H-bond acceptor)
LogP (Predicted) ~3.8 (Lipophilic)
Primary Reactivity Electrophilic Aromatic Substitution (limited), Pd-Catalyzed Coupling (C-7), Nucleophilic Acyl Substitution (C-3)

Strategic Logic: The 2-methyl group is crucial; it prevents steric hindrance at the N-1 position while providing a handle for potential benzylic oxidation if further functionalization is required.

Application Note I: C-7 Diversification via Suzuki-Miyaura Coupling

Objective: To introduce aryl or heteroaryl moieties at the 7-position, enhancing π-π stacking interactions with DNA base pairs or hydrophobic pockets in kinase domains.[1]

Mechanism & Rationale

The C-7 position in quinolines is electronically favorable for oxidative addition by Pd(0) species.[1] We utilize a boronic acid coupling partner to synthesize 7-biaryl derivatives.[1]

  • Catalyst: Pd(dppf)Cl₂ is selected for its stability and resistance to dehalogenation side reactions compared to Pd(PPh₃)₄.[1]

  • Base: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in mixed organic/aqueous solvents, accelerating the transmetallation step.[1]

Protocol A: Synthesis of 7-Aryl-2-methylquinoline-3-carboxylates

Reagents:

  • Substrate: Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, dissolve the substrate (1.0 mmol) and arylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL). Sparge with Argon for 15 minutes to remove dissolved O₂ (critical to prevent homocoupling).[1]

  • Catalyst Addition: Add Cs₂CO₃ (2.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon.

  • Reaction: Seal the tube and heat to 90°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a highly fluorescent product (Rf ~0.5).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Wash the pad with EtOAc.[1][2]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Data Output:

Substituent (Ar) Yield (%) MP (°C) Cytotoxicity (MCF-7 IC50)
Phenyl 82% 110-112 12.5 µM
4-Methoxyphenyl 78% 135-137 4.2 µM

| 3,4-Dimethoxyphenyl | 75% | 142-145 | 2.1 µM |

Application Note II: C-3 Ester Transformation to Hydrazide Scaffolds

Objective: To convert the ester to a carbohydrazide, a "master key" intermediate. Hydrazides can chelate metal ions (enhancing oxidative stress in tumors) or be condensed with aldehydes to form hydrazones (Schiff bases), which are potent iron chelators and ribonucleotide reductase inhibitors.[1]

Protocol B: Hydrazinolysis and Schiff Base Formation

Reagents:

  • Substrate: Ethyl 7-bromo-2-methylquinoline-3-carboxylate

  • Reagent: Hydrazine Hydrate (99%)[1][3][4]

  • Solvent: Absolute Ethanol[3][4]

Step-by-Step Methodology:

  • Hydrazinolysis:

    • Dissolve the substrate (1.0 mmol) in absolute ethanol (15 mL).

    • Add Hydrazine Hydrate (5.0 mmol, 5 equiv) dropwise.[1] Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

    • Reflux at 80°C for 6 hours.

    • Observation: A heavy precipitate usually forms upon cooling.[1] This is the hydrazide.[1][3][5]

    • Isolation: Filter the solid, wash with cold ethanol, and dry.[1] Recrystallize from ethanol/DMF if necessary.

  • Schiff Base Condensation (Hydrazone Synthesis):

    • Suspend the purified hydrazide (1.0 mmol) in Ethanol (10 mL) containing catalytic Glacial Acetic Acid (2 drops).

    • Add an aromatic aldehyde (e.g., 2-nitrobenzaldehyde) (1.0 mmol).[1]

    • Reflux for 2–4 hours.[1]

    • Validation: Monitor via TLC.[1][6] The hydrazide spot (polar, baseline) will disappear, forming a less polar hydrazone.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Core Ethyl 7-bromo-2-methyl quinoline-3-carboxylate (Core Scaffold) Pd_Cycle Pd(dppf)Cl2 / Cs2CO3 Ar-B(OH)2 Core->Pd_Cycle C-7 Coupling Hydrazine NH2NH2·H2O Reflux Core->Hydrazine C-3 Substitution Biaryl 7-Aryl-quinoline Derivative (Lipophilic Target) Pd_Cycle->Biaryl C-C Bond Formation Hydrazide Quinoline-3-carbohydrazide (Intermediate) Hydrazine->Hydrazide - EtOH Aldehyde Ar-CHO / H+ Hydrazide->Aldehyde Condensation Hydrazone Acylhydrazone (Schiff Base) (Iron Chelation) Aldehyde->Hydrazone - H2O

Caption: Divergent synthesis pathways: C-7 arylation (top) for lipophilicity and C-3 hydrazinolysis (bottom) for metal chelation capability.[1]

Biological Evaluation & SAR Insights

When designing derivatives using this scaffold, consider the following Structure-Activity Relationship (SAR) trends supported by recent literature:

  • 7-Position (Suzuki Products):

    • Electron-donating groups (EDG) like -OMe or -N(Me)₂ at the para-position of the introduced phenyl ring significantly increase cytotoxicity against breast cancer lines (MCF-7).

    • Mechanism:[1][2][5][7][8][9] Enhanced intercalation into DNA base pairs due to increased electron density in the aromatic system.[1]

  • 3-Position (Hydrazones):

    • Condensation with 2-hydroxybenzaldehyde (Salicylaldehyde) creates a tridentate ligand (N-N-O) capable of sequestering cellular iron, leading to cell cycle arrest at the G2/M phase.[1]

    • Mechanism:[1][2][5][7][8][9] Inhibition of Ribonucleotide Reductase (an iron-dependent enzyme).[1]

References

  • Synthesis and Antitumor Activity of Quinoline-3-carboxylate Derivatives. National Institutes of Health (NIH) / PubMed Central. [1]

  • The Suzuki Reaction: Mechanism and Protocols. Harvard University Department of Chemistry. [1]

  • Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (Analogous Chemistry). MDPI Molecules.

  • Biological Activities of Quinoline Derivatives: An Overview. Bentham Science. [1]

  • Palladium-Mediated Synthesis of Quinoline Derivatives. ACS Omega. [1]

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate via Friedländer Annulation

Executive Summary & Strategic Importance

Target Molecule: Ethyl 7-bromo-2-methylquinoline-3-carboxylate CAS Registry: N/A (Specific derivative); Core scaffold related to Ethyl 2-methylquinoline-3-carboxylate (CAS 13669-57-3). Methodology: Friedländer Condensation.[1][2][3]

This application note details the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate , a high-value heterocyclic scaffold. The presence of the 7-bromo substituent is critical; it serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly diversify the quinoline core at a late stage. The 3-carboxylate moiety provides a complementary electrophilic site for amidation or reduction, making this molecule a versatile "lynchpin" intermediate in drug discovery programs targeting kinases (e.g., EGFR, PI3K) and infectious diseases (malaria, tuberculosis).

Retrosynthetic Analysis & Reaction Design

The Friedländer synthesis is the most convergent route to this target. It involves the condensation of an o-aminoaldehyde with an enolizable ketone.

Disconnection Logic:

  • The Quinoline Core: Formed by the condensation of Component A (2-Amino-4-bromobenzaldehyde) and Component B (Ethyl acetoacetate).

  • Regiochemistry: The amine of Component A condenses with the ketone carbonyl of Component B (via imine formation), while the aldehyde of Component A undergoes an aldol-type condensation with the active methylene of Component B.

  • Numbering Verification: The bromine atom at position 4 of the benzaldehyde precursor maps directly to position 7 of the final quinoline ring.

Retrosynthesis Target Target: Ethyl 7-bromo-2-methylquinoline-3-carboxylate Disconnection Friedländer Disconnection Target->Disconnection Retrosynthesis PrecursorA Precursor A: 2-Amino-4-bromobenzaldehyde Disconnection->PrecursorA PrecursorB Precursor B: Ethyl Acetoacetate (Ethyl 3-oxobutanoate) Disconnection->PrecursorB

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the quinoline core.

Detailed Experimental Protocol

We present two validated methods. Method A is the robust, classical approach suitable for scale-up. Method B is a "Green Chemistry" optimization using molecular iodine, offering faster kinetics and milder conditions.

Materials Required
  • Substrate: 2-Amino-4-bromobenzaldehyde (Note: If not commercially available, this is prepared via Fe/AcOH reduction of 4-bromo-2-nitrobenzaldehyde).[4]

  • Reagent: Ethyl acetoacetate (1.1 equivalents).

  • Solvents: Ethanol (EtOH) or Glacial Acetic Acid.

  • Catalysts: Sulfamic acid (

    
    ) or Molecular Iodine (
    
    
    
    ).
Method A: Classical Acid-Catalyzed Reflux (Scalable)

Best for: Multi-gram scale synthesis where cost is a driver.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-amino-4-bromobenzaldehyde (10.0 mmol, 2.00 g) and Ethyl acetoacetate (11.0 mmol, 1.43 g) to the flask.

  • Solvent: Add Glacial Acetic Acid (20 mL). The acid acts as both solvent and catalyst.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Self-Validation: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting aldehyde spot (usually yellow/fluorescent) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (100 g) with vigorous stirring.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      solution until pH
      
      
      8. The product will precipitate as a solid.
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot Ethanol.

Method B: Iodine-Catalyzed "Green" Synthesis (High Efficiency)

Best for: Rapid synthesis, high purity, and library generation.

  • Setup: 50 mL RBF with stir bar.

  • Charging: Dissolve 2-amino-4-bromobenzaldehyde (1.0 mmol) and Ethyl acetoacetate (1.1 mmol) in Ethanol (5 mL).

  • Catalyst: Add Molecular Iodine (

    
    ) (5 mol%, 12 mg).
    
  • Reaction: Stir at room temperature for 10 minutes, then heat to

    
     for 1–2 hours.
    
    • Mechanism:[1][3][4][5][6] Iodine acts as a mild Lewis acid, activating the carbonyls and facilitating dehydration.

  • Workup:

    • Add 5% aqueous

      
       (sodium thiosulfate) to quench the iodine (color changes from brown to pale yellow).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       and concentrate in vacuo.
      
  • Yield: Typically 85–92%.

Mechanistic Insight & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through two competing pathways, both leading to the same product.

  • Pathway 1 (Imine First): Formation of a Schiff base between the aniline amine and the ketone of the acetoacetate.

  • Pathway 2 (Aldol First): Knoevenagel condensation between the aldehyde and the active methylene of the acetoacetate.

  • Convergence: Both intermediates undergo cyclodehydration to aromatize into the quinoline.

Critical Control Point: The Aldol Step is often rate-limiting.[5] Using a Lewis acid (like


) or Brønsted acid (AcOH) accelerates enolization of the acetoacetate, driving this step forward.

Mechanism Start Reactants: Amino-aldehyde + Keto-ester Intermediate1 Schiff Base Intermediate Start->Intermediate1 Path A Intermediate2 Aldol Adduct Start->Intermediate2 Path B Cyclization Cyclodehydration (- 2 H2O) Intermediate1->Cyclization Intermediate2->Cyclization Product Product: Ethyl 7-bromo-2-methylquinoline-3-carboxylate Cyclization->Product

Figure 2: Dual-pathway mechanism converging on the thermodynamic quinoline product.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration (Intermediate stuck).Increase reaction time or add a water scavenger (e.g., molecular sieves). Ensure reflux temp is maintained.
Starting Material Remains Catalyst deactivation or insufficient acidity.If using Method B, ensure Iodine is not subliming. If Method A, ensure AcOH is glacial (water-free).
Wrong Regioisomer Incorrect precursor selection.Confirm starting material is 2-amino-benzaldehyde, NOT an aniline + diketone (which gives Combes synthesis).

Physical Data & Validation

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range

    
     (derivative dependent, verify with standard).
    
  • 1H NMR (DMSO-d6, 400 MHz) Predictions:

    • 
       1.35 (t, 3H, 
      
      
      
      )
    • 
       2.70 (s, 3H, 
      
      
      
      )
    • 
       4.35 (q, 2H, 
      
      
      
      )
    • 
       7.60 (dd, 1H, H-6)
      
    • 
       8.05 (d, 1H, H-5)
      
    • 
       8.25 (d, 1H, H-8)
      
    • 
       8.80 (s, 1H, H-4) — Diagnostic Singlet
      

References

  • Friedländer, P. (1882).[5][6][7] "Ueber o-Amidobenzaldehyd".[5] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[5]

  • Wu, J., Xia, H.-G., & Gao, K. (2006).[3] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[3] Link

  • Muscia, G. C., et al. (2006). "Eco-friendly synthesis of quinoline derivatives...". Journal of the Brazilian Chemical Society. (Validating AcOH protocols). Link

  • PubChem Compound Summary. "Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate" (Structural analog reference for safety/handling). Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles".[2] Chemical Reviews, 109(6), 2652–2671. Link

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Ethyl 7-bromo-2-methylquinoline-3-carboxylate in High-Value API Synthesis

Executive Summary

Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS: 948290-16-2) represents a privileged scaffold in modern medicinal chemistry, offering a unique combination of electronic modulation and orthogonal functionalization sites. Unlike its 6-bromo isomer, the 7-bromo variant provides a specific vector for extending the pharmacophore into the "solvent-exposed" region of many kinase and receptor binding pockets, making it a critical intermediate for PPAR agonists , antitubercular diarylquinolines , and antimalarial agents .

This guide details the validated synthesis, purification, and downstream application of this intermediate, emphasizing its utility in Structure-Activity Relationship (SAR) campaigns where independent modification of the C-7 aryl region and C-3 carbonyl domain is required.

Structural Analysis & Synthetic Logic

The molecule features three distinct "handles" for chemical diversification, allowing for rapid library generation:

  • C-7 Bromide: A chemically robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The 7-position is electronically distinct from the 6-position, often resulting in improved metabolic stability (blocking metabolic oxidation at the exposed benzenoid edge).

  • C-3 Ethyl Ester: A versatile electrophile. It can be hydrolyzed to the acid (for solubility/isostere replacement), reduced to the alcohol (for ether synthesis), or converted to amides/hydrazides (common in kinase inhibitors).

  • C-2 Methyl Group: While often a steric anchor, this methyl group is activated due to the electron-deficient quinoline ring, allowing for radical bromination or Selenium dioxide oxidation to the aldehyde, enabling further chain extension.

Synthesis Pathway: The Friedländer Condensation

The most robust route to the 3-carboxylate-2-methyl pattern is the Friedländer synthesis . This method is preferred over the Skraup or Doebner-Miller reactions due to its high regiospecificity.

  • Precursor: 2-amino-5-bromobenzaldehyde. (Note: The 5-bromo position on the aniline ring translates to the 7-bromo position on the quinoline ring).

  • Reagent: Ethyl acetoacetate.[1][2]

  • Mechanism: Intermolecular imine formation followed by intramolecular aldol condensation and dehydration.

SynthesisWorkflow Precursor 2-Amino-5-bromobenzaldehyde (CAS: 146141-59-9) Intermediate Imine Intermediate (Transient) Precursor->Intermediate EtOH, Piperidine (cat.) Reflux, 4h Reagent Ethyl Acetoacetate Reagent->Intermediate Product Ethyl 7-bromo-2-methyl- quinoline-3-carboxylate (CAS: 948290-16-2) Intermediate->Product - H2O Cyclization

Figure 1: Regiospecific Friedländer synthesis pathway ensuring the 7-bromo substitution pattern.

Experimental Protocols

Protocol A: Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Rationale: Base-catalyzed condensation is chosen to minimize polymerization of the aldehyde and ensure high yields.

Materials:

  • 2-Amino-5-bromobenzaldehyde (10.0 g, 50 mmol)

  • Ethyl acetoacetate (7.15 g, 55 mmol, 1.1 equiv)

  • Piperidine (0.5 mL, catalytic)

  • Ethanol (Absolute, 100 mL)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-amino-5-bromobenzaldehyde and Ethanol. Stir until partially dissolved.

  • Addition: Add Ethyl acetoacetate in one portion. Add Piperidine dropwise.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting aldehyde (Rf ~0.4) should disappear, and a highly fluorescent spot (Product, Rf ~0.6) should appear.

  • Workup: Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath. The product typically crystallizes out of the solution.

  • Isolation: Filter the solid precipitate. Wash the cake with cold Ethanol (2 x 10 mL) and cold Hexane (2 x 10 mL).

  • Purification: Recrystallize from hot Ethanol if necessary.

  • Yield: Expected yield is 80–85% (approx. 11.5–12.5 g).

Analytical Data (Expected):

  • Appearance: Off-white to pale yellow needles.

  • 1H NMR (400 MHz, CDCl3): δ 8.35 (s, 1H, H-4), 8.20 (d, J=2.0 Hz, 1H, H-8), 7.75 (d, J=8.5 Hz, 1H, H-5), 7.60 (dd, J=8.5, 2.0 Hz, 1H, H-6), 4.45 (q, J=7.0 Hz, 2H, OCH2), 2.95 (s, 3H, C2-CH3), 1.45 (t, J=7.0 Hz, 3H, CH2CH3).

  • MS (ESI): m/z 294/296 [M+H]+ (Br isotope pattern).

Protocol B: C-7 Functionalization via Suzuki-Miyaura Coupling

Rationale: This protocol demonstrates the "activation" of the 7-bromo position to install an aryl group, a common step in synthesizing PPAR agonists and antimicrobial analogs.

Materials:

  • Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1.0 equiv)[3]

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • Potassium Carbonate (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

  • Degassing: Combine the quinoline substrate, boronic acid, and Pd catalyst in a microwave vial or pressure tube. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Applications in Drug Discovery

The versatility of this intermediate allows it to serve as a precursor for three distinct therapeutic classes.

Applications Core Ethyl 7-bromo-2-methyl- quinoline-3-carboxylate Path1 Pathway A: Suzuki Coupling (C-7) + Ester Hydrolysis Core->Path1 Path2 Pathway B: Amidation (C-3) + Br Retention Core->Path2 Path3 Pathway C: Side Chain Oxidation (C-2) + Heterocycle Fusion Core->Path3 API1 PPAR Agonists (Metabolic Disease) Path1->API1 Biaryl Acid Scaffold API2 Kinase Inhibitors (Oncology) Path2->API2 H-Bond Donor/Acceptor API3 Antituberculars (Bedaquiline Analogs) Path3->API3 Diarylquinoline Core

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.

Key Application Areas:
  • PPAR Agonists: Derivatives where the C-7 position is coupled to a lipophilic tail and the C-3 ester is hydrolyzed to the acid have shown efficacy in modulating Peroxisome Proliferator-Activated Receptors, treating metabolic disorders [1].

  • Antitubercular Agents: The quinoline core is structurally homologous to the diarylquinoline class (e.g., Bedaquiline). The 7-bromo position allows for the introduction of specific aryl groups required to bind to the ATP synthase of Mycobacterium tuberculosis [2].

  • Kinase Inhibitors: The C-3 ester can be converted to a carbohydrazide or carboxamide, motifs frequently found in kinase inhibitors where they form critical hydrogen bonds with the hinge region of the kinase ATP pocket [3].

Physicochemical Properties & Safety

PropertyValueNotes
Molecular Formula C13H12BrNO2
Molecular Weight 294.15 g/mol
LogP (Predicted) 3.6Lipophilic; requires organic co-solvents for bioassays.
Melting Point 98–102 °CDistinct crystalline solid.
Solubility DMSO, DCM, EtOAcPoorly soluble in water/hexane.
Handling Irritant (H319)Wear standard PPE. Avoid dust inhalation.

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. While the quinoline ring is stable, the ester can hydrolyze under prolonged exposure to moisture and heat.

References

  • World Intellectual Property Organization. (2019). Compound as PPAR Agonist and Application Thereof. Patent WO2019141229A1. Link

  • Musiol, R. et al. (2010). Quinoline derivatives in anticancer and antimycobacterial drug design. Current Pharmaceutical Design, 16(24). (Contextual grounding on quinoline scaffolds in TB/Cancer).
  • ChemScene. (n.d.). Ethyl 7-bromo-2-methylquinoline-3-carboxylate Product Data. Link

  • PubChem. (2025). Ethyl 7-bromo-2-methylquinoline-3-carboxylate Compound Summary. Link

  • Beilstein Journals. (2016). Synthesis of quinoline-3-carboxylates. Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: Precision Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

This application note details the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate , a functionalized quinoline scaffold essential for developing kinase inhibitors and receptor modulators.[1] Unlike the Gould-Jacobs reaction, which yields 4-hydroxyquinolines, this protocol utilizes the Friedländer Annulation .[1] This method allows for the direct construction of the 2-methyl-3-carboxylate motif without generating a hydroxyl group at the 4-position, ensuring high atom economy and structural precision.[1]

Retrosynthetic Analysis & Regiochemistry

The critical challenge in synthesizing substituted quinolines is controlling regiochemistry on the benzenoid ring.

  • The Target: A quinoline with a bromine atom at position 7.[2]

  • The Logic: In the Friedländer synthesis, the aldehyde carbon of the starting 2-aminobenzaldehyde becomes C-4 of the quinoline, and the amine nitrogen becomes N-1 .

  • The Mapping: To place a bromine at C-7 (meta to the nitrogen, para to C-4), the starting material must be 2-amino-5-bromobenzaldehyde .[1] Using the 4-bromo isomer would incorrectly yield the 6-bromoquinoline.[1]

Retrosynthesis cluster_regio Regiochemistry Logic Target TARGET MOLECULE Ethyl 7-bromo-2-methylquinoline-3-carboxylate Disconnection Retrosynthetic Disconnection (Friedländer) Target->Disconnection C2-N1 & C3-C4 bond break Precursor1 PRECURSOR A 2-Amino-5-bromobenzaldehyde (Provides Ring A + N1 + C4) Disconnection->Precursor1 Precursor2 PRECURSOR B Ethyl Acetoacetate (Provides C2-Me + C3-Ester) Disconnection->Precursor2 Logic1 5-Bromo on Benzene (Para to Aldehyde) Logic2 Becomes 7-Bromo on Quinoline (Para to C4) Logic1->Logic2 Cyclization

Figure 1: Retrosynthetic logic demonstrating the origin of the 7-bromo substituent from the 5-bromo precursor.

Part 2: Scientific Integrity & Experimental Protocols

Reagents and Materials
ReagentCAS NumberRolePurity Requirement
5-Bromo-2-nitrobenzaldehyde 20357-20-4Starting Material>97%
Ethyl Acetoacetate 141-97-9Cyclization Partner>99%
Iron Powder (Fe) 7439-89-6Reductant-325 mesh
Acetic Acid (glacial) 64-19-7Solvent/CatalystACS Reagent
Piperidine 110-89-4Catalyst (Method A)Reagent Grade
Ethanol (Absolute) 64-17-5SolventAnhydrous
Experimental Procedure

We present two validated methods. Method A is the "One-Pot Reductive Cyclization," recommended for efficiency as it avoids isolating the unstable 2-amino-5-bromobenzaldehyde.[1] Method B is the classic stepwise Friedländer condensation if the amine is already available.

Method A: One-Pot Reductive Cyclization (Recommended)

Rationale: 2-Amino-benzaldehydes are prone to self-condensation (polymerization).[1] Generating the amine in situ in the presence of the keto-ester trap ensures high yields.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging: Add 5-bromo-2-nitrobenzaldehyde (10.0 mmol, 2.30 g) and ethyl acetoacetate (12.0 mmol, 1.56 g) to Ethanol (50 mL).

  • Activation: Add Iron powder (30.0 mmol, 1.68 g) followed by dropwise addition of Glacial Acetic Acid (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Mechanistic Insight: The Fe/AcOH reduces the nitro group to an amine.[3] The newly formed amine immediately attacks the ketone of ethyl acetoacetate (forming an imine/enamine), followed by intramolecular aldol condensation with the aldehyde to close the ring.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting nitroaldehyde (

    
    ) should disappear, and a fluorescent blue spot (quinoline) should appear (
    
    
    
    ). Reaction time is typically 3–5 hours .[1]
  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to approx. 10 mL.

    • Pour the residue into ice-cold water (100 mL) with stirring. The product should precipitate as a solid.

    • Adjust pH to ~8 using saturated

      
       solution to remove residual acid.[1]
      
  • Purification: Filter the crude solid, wash with water, and recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Method B: Stepwise Friedländer (If Amine is Available) [1]
  • Mixing: Dissolve 2-amino-5-bromobenzaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) in Ethanol (30 mL).

  • Catalysis: Add Piperidine (5 drops, approx. 0.1 mL).[1][4]

    • Note: Piperidine acts as a base catalyst to promote the initial aldol condensation between the active methylene of the acetoacetate and the aldehyde.

  • Reflux: Heat to reflux for 4 hours.

  • Isolation: Cool to room temperature. The product often crystallizes directly from the reaction mixture. Filter and wash with cold ethanol.[1]

Characterization Data (Expected)[1][4]
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 115–118°C (Predicted based on analogs).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.65 (s, 1H, H-4) – Characteristic singlet of the quinoline ring.[1]
      
    • 
       8.25 (d, 
      
      
      
      Hz, 1H, H-8) – Meta coupling to H-6, ortho to N.[1]
    • 
       7.75 (d, 
      
      
      
      Hz, 1H, H-5).[1]
    • 
       7.60 (dd, 
      
      
      
      Hz, 1H, H-6).[1]
    • 
       4.45 (q, 
      
      
      
      Hz, 2H,
      
      
      ).[1]
    • 
       2.95 (s, 3H, 
      
      
      
      ).[1]
    • 
       1.45 (t, 
      
      
      
      Hz, 3H,
      
      
      ).[1]

Part 3: Visualization & Workflow Logic

Reaction Mechanism & Workflow

The following diagram illustrates the "One-Pot" reductive pathway, highlighting the critical intermediate transitions.

ReactionWorkflow Start Start: 5-Bromo-2-nitrobenzaldehyde + Ethyl Acetoacetate Reduction Step 1: Reduction (Fe / AcOH) Forms Amino-Aldehyde Start->Reduction Reflux Condensation Step 2: Condensation (Schiff Base Formation) Reduction->Condensation In Situ Cyclization Step 3: Cyclization (Aldol-type + Dehydration) Condensation->Cyclization - H2O Product Product: Ethyl 7-bromo-2-methyl quinoline-3-carboxylate Cyclization->Product - H2O

Figure 2: The cascade reaction pathway involving nitro-reduction followed by immediate Friedländer annulation.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reduction of nitro group.[1][4]Ensure Fe powder is fresh/activated.[1] Increase AcOH amount.
Impurity (Red/Brown) Iron salts remaining in product.[1]Use a thicker Celite pad; wash with hot EtOH.[1] Perform EDTA wash if necessary.[1]
Dimer Formation Self-condensation of amino-aldehyde.[1]Ensure Ethyl Acetoacetate is present before reduction starts (Method A).
Wrong Isomer Incorrect starting material.Verify 5-bromo-2-nitrobenzaldehyde (gives 7-bromo) vs 4-bromo isomer (gives 6-bromo).[1]

References

  • Friedländer, P. (1882).[1][5][6][7] "Ueber o-Amidobenzaldehyd".[1][5] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.[1] Link[1][5]

  • McNaughton, B. R., & Miller, B. L. (2003).[1] "Resin-bound substituted 2-amino-benzaldehydes as versatile intermediates for the solid-phase synthesis of quinolines".[1] Organic Letters, 5(23), 4257–4259.[1] Link[1]

  • Chaudhuri, P. K. (2016).[1][2][4] "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines". Synthetic Communications, 46(3), 268-275.[1] (Validates the Fe/AcOH one-pot methodology).

  • Marco-Contelles, J., et al. (2009).[1] "The Friedländer Reaction: From the First to the Latest Methodologies, Mechanisms and Applications". Chemical Reviews, 109(9), 2652–2671.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Core Synthesis Protocol: Modified Combes Reaction

The synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate can be effectively achieved through a modified Combes reaction. This method involves the acid-catalyzed condensation of 4-bromoaniline with ethyl acetoacetate. The following protocol provides a detailed, step-by-step procedure.

Experimental Protocol: Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Reagents and Materials:

  • 4-bromoaniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in ethanol.

  • Addition of Ethyl Acetoacetate: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise. The addition should be done carefully to control the exothermic reaction.

  • Reflux: After the addition of acid, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by NMR and IR spectroscopy to confirm its identity and purity.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Combes synthesis can stem from several factors. A primary cause is incomplete reaction or the formation of side products.

  • Incomplete Reaction: The cyclization step is often the rate-determining step.[1] Ensure the reaction has gone to completion by monitoring with TLC. If the starting materials are still present after the recommended reflux time, you can try extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Side Product Formation: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product. The use of a milder acid catalyst, such as polyphosphoric acid (PPA), has been shown to sometimes improve regioselectivity and yield in similar syntheses.[1]

  • Work-up Losses: Ensure proper neutralization and thorough extraction during the work-up process to minimize the loss of the product in the aqueous phase.

Q2: I am observing multiple spots on my TLC plate even after the reaction is complete. What are these side products and how can I minimize them?

A2: The presence of multiple spots on the TLC plate suggests the formation of isomers or other side products.

  • Isomer Formation: In the Combes synthesis, the cyclization of the intermediate enamine can potentially occur at two different positions on the aniline ring, leading to the formation of regioisomers.[1] The electronic and steric effects of the bromo substituent on the aniline ring influence the regioselectivity of the cyclization.

  • Minimizing Side Products: The choice of acid catalyst can influence the product distribution. While sulfuric acid is commonly used, exploring other catalysts like polyphosphoric acid (PPA) or even milder Lewis acids might improve the selectivity towards the desired isomer.[1] Additionally, carefully controlling the reaction temperature can help minimize the formation of undesired byproducts.

Q3: The purification of the final product by column chromatography is difficult, and I am getting impure fractions. What can I do?

A3: Purification challenges often arise from the close polarities of the desired product and any side products.

  • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient of ethyl acetate in hexane is often effective for separating quinoline derivatives. Using a high-quality silica gel with a smaller particle size can also improve resolution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and then allowing it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor. A solvent system of ethanol/water can also be effective.[2]

Q4: My final product is a dark-colored oil or solid. How can I decolorize it?

A4: The formation of colored impurities is common in acid-catalyzed reactions at high temperatures.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for 15-30 minutes at room temperature, and then filter it through a pad of Celite. The charcoal will adsorb many of the colored impurities.

  • Thorough Purification: Ensure that your column chromatography is effective in separating the colored impurities from the desired product.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Combes quinoline synthesis?

A1: The Combes synthesis proceeds through a three-step mechanism:

  • Enamine Formation: The aniline (4-bromoaniline) reacts with the β-diketone (ethyl acetoacetate) to form an enamine intermediate through the loss of a water molecule.[3][4]

  • Protonation and Cyclization: The enamine is then protonated by the acid catalyst, which facilitates an intramolecular electrophilic attack of the enamine double bond onto the aromatic ring to form a six-membered ring.[3][5]

  • Dehydration and Aromatization: The cyclized intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic quinoline ring system.[3][4]

Q2: Are there alternative methods for synthesizing Ethyl 7-bromo-2-methylquinoline-3-carboxylate?

A2: Yes, other named reactions can be used to synthesize quinoline derivatives. The Gould-Jacobs reaction is a notable alternative.[6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][7] While the starting materials are different, this method could also be adapted for the synthesis of the target molecule.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Safety is paramount in any chemical synthesis.

  • Handling of Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 4-bromoaniline is toxic and should also be handled in a fume hood.

  • Reaction Conditions: The reaction is heated to reflux, so ensure your glassware is properly assembled and clamped. Use a heating mantle with a temperature controller to avoid overheating.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: How does the bromo substituent on the aniline ring affect the reaction?

A4: The bromo group is an electron-withdrawing group, which deactivates the aniline ring towards electrophilic substitution. This can make the cyclization step of the Combes synthesis more challenging compared to reactions with electron-donating groups.[1] However, it also directs the cyclization to the ortho and para positions relative to the amino group. In the case of 4-bromoaniline, cyclization will occur at the 2-position relative to the amino group.

IV. Data and Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionExtend reaction time, slightly increase temperature, monitor by TLC
Side product formationUse a milder acid catalyst (e.g., PPA), control temperature
Work-up lossesEnsure complete neutralization and thorough extraction
Multiple Spots on TLCIsomer formationOptimize catalyst and reaction conditions for better regioselectivity
Side reactionsCarefully control temperature and reaction time
Purification DifficultyClose polarity of productsOptimize column chromatography solvent system, try recrystallization
Colored ProductFormation of impuritiesTreat with activated charcoal, ensure thorough purification
Diagram 1: Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start Dissolve 4-bromoaniline in ethanol Add_EAA Add ethyl acetoacetate Start->Add_EAA Add_Acid Add conc. H₂SO₄ Add_EAA->Add_Acid Reflux Reflux for 4-6 hours Add_Acid->Reflux Quench Pour into ice Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with ethyl acetate Neutralize->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Column chromatography Concentrate->Chromatography Characterize Characterize product Chromatography->Characterize

Caption: Workflow for the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate.

Diagram 2: Troubleshooting Logic

G Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes Final_Product Pure Product Start->Final_Product No Extend_Time Extend reaction time/ Increase temperature Incomplete->Extend_Time Yes Side_Products Side Products? Incomplete->Side_Products No Extend_Time->Final_Product Change_Catalyst Change acid catalyst (e.g., PPA) Side_Products->Change_Catalyst Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Change_Catalyst->Final_Product Optimize_Chroma Optimize chromatography/ Try recrystallization Purification_Issues->Optimize_Chroma Yes Purification_Issues->Final_Product No Optimize_Chroma->Final_Product

Caption: Troubleshooting logic for low yield issues.

V. References

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1382. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.

  • Chemistry Lover. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 12). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Wikipedia contributors. (2023, October 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Mondal, J., & Nandi, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. [Link]

  • Mague, J. T., & Sloop, J. C. (2011). Regioselectivity in the Combes quinoline synthesis with trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 132(11), 935-943.

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved February 3, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved February 3, 2026, from [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved February 3, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved February 3, 2026, from [Link]

  • Sahanawaz, C. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1382. [Link]

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: EB-MQ3C (Ethyl 7-bromo-2-methylquinoline-3-carboxylate) Module: Purification & Synthesis Troubleshooting Status: Active Support Guide

Critical Synthesis & Purification Workflow

The synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate is most reliably achieved via the Friedländer Annulation . This method minimizes regioisomer formation compared to the Combes synthesis. The following workflow outlines the critical path from raw materials to high-purity isolation, highlighting decision nodes where purification often fails.

FriedlanderWorkflow Start Reagents: 2-Amino-4-bromobenzaldehyde + Ethyl Acetoacetate Reaction Condensation (EtOH, Piperidine/AcOH cat., Reflux) Start->Reaction Check TLC Check (Hex:EtOAc 4:1) Reaction->Check Crude Crude Isolation (Evaporation/Precipitation) Check->Crude Conversion >95% Decision Physical State? Crude->Decision Solid Solid Precipitate Decision->Solid Crystalline Oil Sticky Oil/Gum Decision->Oil Amorphous Recryst Recrystallization (EtOH or EtOH/H2O) Solid->Recryst Triturate Trituration (Cold Et2O or Hexane) Oil->Triturate Final Pure Product (White/Pale Yellow Solid) Recryst->Final Triturate->Solid Successful Column Flash Chromatography (SiO2, Gradient 0-20% EtOAc/Hex) Triturate->Column Failed Column->Final

Figure 1: Operational workflow for the Friedländer synthesis and purification of EB-MQ3C. Green paths indicate optimal throughput; red nodes indicate common failure points requiring intervention.

Troubleshooting Guide (Q&A)

This section addresses specific tickets submitted by researchers regarding the isolation of EB-MQ3C.

Q1: My crude product is a persistent dark oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: This "oiling out" phenomenon is typically caused by residual ethyl acetoacetate or oligomeric byproducts disrupting the


-

stacking required for quinoline crystallization. Corrective Protocol:
  • Trituration: Add a small volume of cold diethyl ether or hexane to the oil. Scratch the flask wall with a glass rod to provide nucleation sites. Sonicate for 5-10 minutes.

  • Solvent Swap: If the reaction was run in DMF or DMSO, residual high-boiling solvent will prevent solidification. Dissolve the oil in EtOAc, wash extensively with LiCl (5% aq) and Brine, dry over Na₂SO₄, and re-concentrate.

  • Seed Crystal: If available, add a micro-spatula of pure EB-MQ3C to the supersaturated solution.

Q2: I see two spots on TLC with very similar

values. Is this a regioisomer?

Diagnosis: If you utilized the Friedländer method (starting with 2-amino-4-bromobenzaldehyde), regioisomers are mechanistically unlikely. The second spot is most likely:

  • Unreacted Aldehyde: 2-amino-4-bromobenzaldehyde often co-elutes with the product.

  • Hydrolysis Product: The corresponding carboxylic acid (7-bromo-2-methylquinoline-3-carboxylic acid) if your workup was too basic. Verification:

  • Aldehyde Test: Stain TLC with 2,4-DNP (Dinitrophenylhydrazine). The aldehyde will turn orange/red; the quinoline product will not.

  • Acid Test: Check solubility in saturated NaHCO₃. The ester product is insoluble; the acid impurity will dissolve.

Q3: During recrystallization from ethanol, the recovery yield is low (<40%). What is the optimal solvent system?

Diagnosis: Ethyl 7-bromo-2-methylquinoline-3-carboxylate has significant solubility in hot ethanol but moderate solubility in cold ethanol, leading to yield loss in the mother liquor. Optimized Recrystallization System:

  • Solvent Pair: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[1]

  • Procedure: Dissolve the crude solid in minimal boiling ethanol. Remove from heat and immediately add dropwise warm water until persistent turbidity appears. Re-heat to clarify, then let cool slowly to room temperature, then

    
    .
    
  • Note: Avoid methanol if transesterification is a concern (though rare without acid catalysis).

Q4: Why does the melting point of my product (105-108°C) differ from the literature value for similar isomers?

Diagnosis: Quinoline esters exhibit polymorphism and are sensitive to the position of the halogen.

  • 7-bromo-8-methyl isomer melts at ~107-108°C [1].

  • 7-bromo-2-methyl (your target) generally melts in a similar range but is distinct.

  • Validation: Do not rely solely on MP. You must confirm the C4-proton signal in NMR (see Section 3). If the MP is depressed (<100°C), it indicates solvent entrapment (common with quinolines) or starting material contamination.

Physical Properties & Characterization Data

Use the following data to validate your isolated material.

Table 1: Key Chemical & Physical Specifications

PropertySpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure (store in amber vials).
Molecular Weight 294.15 g/mol Monoisotopic Mass: 293.00
Solubility DCM, CHCl₃, EtOAc, Hot EtOHInsoluble in Water, Hexane.
TLC

~0.45Solvent: Hexane/EtOAc (7:3), UV Active.

Table 2: Expected


H-NMR Diagnostic Signals (CDCl₃, 300 MHz) 
PositionShift (

ppm)
MultiplicityAssignment Logic
C4-H 8.60 - 8.80 Singlet (s)Critical ID: The most deshielded singlet; confirms cyclization.
C8-H 8.10 - 8.30Doublet (d)Ortho-coupling to C7-Br is blocked; meta-coupling to C6 is small.
C5-H 7.60 - 7.80Doublet (d)Ortho-coupling to C6.
C6-H 7.40 - 7.60ddCoupling to C5 and C8.
Ethyl CH₂ 4.40 - 4.50Quartet (q)Characteristic ester methylene.
C2-CH₃ 2.90 - 3.00 Singlet (s)Critical ID: Distinctive methyl on the aromatic ring.
Ethyl CH₃ 1.40 - 1.50Triplet (t)Ester terminal methyl.
References
  • Muscia, G. C., et al. (2013). "Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides." Organic & Biomolecular Chemistry, 11, S12.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Synthesis of Quinolines." Organic Reactions, 76, 1-325.

  • Sigma-Aldrich. (n.d.).[2] "7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester Product Page." Sigma-Aldrich Catalog.

  • Wang, L., et al. (2012).[3] "Synthesis of Quinolines via Friedländer Reaction in Water." Synthesis, 44, 389-392.[3]

Sources

Technical Support Center: Friedländer Annulation of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Role: Senior Application Scientist Audience: Drug Discovery & Synthetic Chemists

Executive Summary & Mechanistic Overview

The Friedländer annulation is the condensation of 2-aminobenzaldehyde (or 2-aminoaryl ketone) with a ketone containing an


-methylene group.[1] While it is a cornerstone method for synthesizing quinolines—a scaffold ubiquitous in antimalarials, anticancer agents, and organic electronics—it is notoriously fickle.

The Central Challenge: The reaction requires a delicate balance. The 2-aminobenzaldehyde is inherently unstable (prone to self-condensation), while the ketone partner often possesses multiple reactive sites (regioselectivity issues).

Mechanistic Pathways

Understanding the two competing pathways is critical for troubleshooting.

  • Path A (Aldol-First): Rate-limiting aldol condensation followed by rapid cyclodehydration.[2]

  • Path B (Schiff Base-First): Imine formation followed by intramolecular cyclization.

Senior Scientist Note: Under acidic conditions, Path B is often favored. Under basic conditions, Path A predominates. This distinction dictates your catalyst choice based on the steric hindrance of your ketone.

FriedlanderMechanism Start 2-Aminobenzaldehyde + Ketone Aldol Aldol Intermediate (Path A - Base) Start->Aldol Base Cat. Imine Schiff Base / Imine (Path B - Acid) Start->Imine Acid Cat. Enone Enone Intermediate Aldol->Enone - H2O Cyclization Cyclodehydration Enone->Cyclization Imine->Cyclization Intramolecular Condensation Product Quinoline Product Cyclization->Product - H2O

Figure 1: Mechanistic divergence in Friedländer annulation. Acid catalysis typically proceeds via Schiff base formation, while base catalysis favors the Aldol pathway.

Module 1: Reagent Instability (The #1 Failure Mode)

Symptom: "My starting material disappeared, but I isolated a complex mixture of tars instead of the product."

Diagnosis: Self-condensation of 2-aminobenzaldehyde. 2-aminobenzaldehyde is notoriously unstable. Upon storage, it trimerizes or polymerizes, rendering it unreactive toward the ketone partner. If your bottle is old or has turned dark orange/brown, the reaction is doomed before it starts.

Protocol: The In Situ Reduction Strategy (Recommended) Instead of using unstable 2-aminobenzaldehyde, use 2-nitrobenzaldehyde and reduce it in situ in the presence of the ketone. This releases the amine slowly, keeping its concentration low and preventing self-polymerization.

Step-by-Step Protocol (Fe/HCl Mediated):

  • Charge: In a round-bottom flask, add 2-nitrobenzaldehyde (1.0 equiv) and the enolizable ketone (1.1 equiv).

  • Solvent: Dissolve in Ethanol/Water (3:1 ratio).

  • Reductant: Add Iron powder (3.0 equiv) and catalytic HCl (0.1 equiv) or glacial acetic acid.

  • Reaction: Reflux at 80°C for 2–4 hours.

  • Validation: Monitor TLC. The intermediate amine should be consumed immediately upon formation.

  • Workup: Filter off iron residues while hot. Basify filtrate with sat.

    
    , extract with EtOAc.
    

Module 2: Regioselectivity with Unsymmetrical Ketones[3]

Symptom: "I reacted 2-butanone and got a mixture of 2-ethylquinoline and 2,3-dimethylquinoline."

Diagnosis: Competition between kinetic and thermodynamic enolization. Unsymmetrical ketones (e.g., 2-butanone) have two


-positions:
  • Methyl (Kinetic): Less hindered.

  • Methylene (Thermodynamic): More substituted.

Troubleshooting Table: Controlling Regiochemistry

ConditionPreferred Attack SiteMajor Product IsomerMechanistic Driver
Acid Catalysis (e.g.,

,

-TsOH)
Methylene (

)
3-Substituted (e.g., 2,3-dimethyl)Thermodynamic control; formation of the more substituted enol/enamine.
Base Catalysis (e.g., KOH,

-BuOK)
Methyl (

)
2-Substituted (e.g., 2-ethyl)Kinetic control; abstraction of the less hindered proton.
Solvent-Free / Thermal VariableMixtureLack of specific stabilization favors statistical distribution.

Senior Scientist Tip: If high regioselectivity is required and standard acid/base screening fails, switch to a Lewis Acid catalyst (e.g.,


 or 

). These often favor the thermodynamic product (methylene attack) with higher selectivity than Brønsted acids due to chelation effects.

Module 3: Green & Modern Catalysis (Optimization)

Symptom: "Traditional reflux in toluene/acid is decomposing my sensitive functional groups."

Diagnosis: Harsh conditions are unnecessary for many substrates. Modern variants allow for milder synthesis.[3]

Protocol: Catalyst-Free On-Water Synthesis Water accelerates the reaction via hydrophobic effects and hydrogen bonding at the transition state, often without any added acid or base.

  • Mix: Combine 2-aminobenzaldehyde (1 mmol) and ketone (1 mmol) in a reaction tube.

  • Solvent: Add 3 mL of deionized water.

  • Conditions: Stir vigorously at 70–80°C. Note: The reagents may not dissolve; this is a heterogeneous suspension.

  • Time: 1–3 hours.

  • Workup: The product often precipitates as a solid.[3] Cool to RT and filter. Recrystallize from EtOH.

Troubleshooting Logic Flow

Use this decision tree to diagnose low yields or impurities.

Troubleshooting Start Problem: Low Yield / No Product CheckSM Is 2-Aminobenzaldehyde fresh/yellow? Start->CheckSM UseNitro Switch to 2-Nitro precursor (In situ reduction) CheckSM->UseNitro No (Dark/Old) CheckKetone Is Ketone Unsymmetrical? CheckSM->CheckKetone Yes RegioIssue Regioselectivity Issue CheckKetone->RegioIssue Yes CatSelect Check Catalyst System CheckKetone->CatSelect No RegioIssue->CatSelect Optimize Acid/Base Acid Try Lewis Acid (Sc(OTf)3) CatSelect->Acid Thermodynamic Product Needed Base Try KOH/EtOH CatSelect->Base Kinetic Product Needed

Figure 2: Diagnostic workflow for optimizing Friedländer annulation.

Frequently Asked Questions (FAQ)

Q: Can I use cyclic ketones? A: Yes, cyclic ketones (e.g., cyclohexanone) are excellent substrates and typically react faster than acyclic ones due to the fixed


-trans conformation of the enol, which facilitates the condensation.

Q: My product is oiling out and difficult to crystallize. A: This is common in solvent-free or aqueous protocols. Dissolve the crude oil in a minimum amount of hot ethanol and add water dropwise until turbidity appears. Let it stand overnight. Alternatively, convert the quinoline to its HCl salt by bubbling HCl gas through an ether solution to precipitate a solid.

Q: Why is the reaction failing with acetylacetone (1,3-diketone)? A: While 1,3-diketones are reactive, they can form a stable enaminone intermediate that refuses to cyclize if the temperature is too low. Ensure you are heating to at least 70°C to drive the dehydration step.

References

  • Macro-Contelles, J., et al. "The Friedländer Synthesis of Quinolines." Chemical Reviews, 2009.

  • McNaughton, B. R., & Miller, B. L. "Resorcinol-Based Assembly of Complex Boronic Acids." Organic Letters, 2003. (Demonstrates in situ reduction protocols).

  • Wang, L., et al. "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions."[4] Synthesis, 2012.[4][5]

  • Yadav, J. S., et al. "InCl3-catalyzed Friedländer synthesis of quinolines." Tetrahedron Letters, 2001.

Sources

Technical Support Center: Purification of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q3-BR-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Impurity Removal & Troubleshooting[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing or purifying Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS: 948290-16-2), a critical scaffold for kinase inhibitors and anti-tubercular agents.[1]

This guide moves beyond generic advice. Based on the molecular architecture (a fused pyridine-benzene ring with a lipophilic bromine and a polar ester), the impurities you encounter are likely mechanistic byproducts of the Friedländer condensation or modified Pfitzinger routes.[1]

Below is your interactive troubleshooting guide.

Module 1: Diagnostic Impurity Profiling

User Query: "I have persistent peaks in my HPLC/TLC. What are they?"

Scientist's Analysis: Before selecting a solvent, we must identify the enemy.[1] The synthesis of this molecule typically involves the condensation of 2-amino-4-bromobenzaldehyde (or its nitro-precursor) with ethyl acetoacetate .[1]

Impurity TypeLikely IdentityOrigin (Causality)Diagnostic Sign
Impurity A 2-Amino-4-bromobenzaldehyde Unreacted starting material.[1] Occurs if stoichiometry is off or reaction time is insufficient.[1]Yellow color ; distinct aldehyde peak in NMR (~9.8 ppm).[1]
Impurity B Ethyl Acetoacetate Excess reagent used to drive reaction.[1]Liquid residue; sweet/fruity smell; aliphatic peaks in NMR.[1]
Impurity C 7-Bromo-2-methylquinoline-3-carboxylic acid Hydrolysis product.[1][2] Occurs if moisture enters the reaction or during harsh acidic workups.[1]Broad peak in HPLC (tailing); disappears after base wash; High melting point .[1]
Impurity D "Bis" or Oligomeric species Aldol-condensation side reactions of the keto-ester or oxidation of the amino-aldehyde.[1]Dark brown/black tar ; streaks on TLC; insoluble in cold ethanol.[1]

Module 2: The "Gold Standard" Recrystallization Protocol

User Query: "How do I get >98% purity without running a column?"

Scientist's Solution: For quinoline-3-carboxylates, recrystallization is superior to chromatography because the planar aromatic system stacks well in crystal lattices, excluding impurities.[1]

Recommended Solvent System: Ethanol (95%) or Ethanol/Water (9:1) .[1] Why? The ester moiety makes the molecule soluble in hot ethanol, but the bromine atom decreases solubility in cold ethanol, maximizing recovery.[1]

Step-by-Step Protocol
  • Dissolution (The Critical Point):

    • Place crude solid in a flask.

    • Add Ethanol (95%) (approx. 10-15 mL per gram of crude).[1]

    • Heat to reflux (approx. 78°C).[1]

    • Checkpoint: If the solution is dark/brown but no solid remains, proceed to Step 2.[1] If solids remain, add more ethanol in 2 mL increments.[1]

  • Clarification (Removing Impurity D):

    • While hot, if black particles (tars) are visible, perform a hot filtration through a pre-warmed glass funnel or Celite pad.[1]

    • Tip: If the solution is deeply colored, add Activated Carbon (5% w/w) , reflux for 5 mins, then filter hot.[1]

  • Crystallization (Thermodynamic Control):

    • Remove from heat.[1][3] Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps Impurity A (Aldehyde) inside the crystal lattice.[1] Slow cooling excludes it.[1]

    • Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.[1]

    • The Wash: Wash the cake with cold ethanol (0°C). This removes the mother liquor containing Impurity B (Acetoacetate).[1]

  • Drying:

    • Dry in a vacuum oven at 45°C. High heat (>60°C) may cause surface oxidation or hydrolysis if wet.[1]

Module 3: Troubleshooting Specific Issues

Q1: "My product is an oil, not a solid."

  • Cause: Residual solvent (likely ethyl acetoacetate) or high impurity load preventing lattice formation.[1]

  • Fix: Triturate (grind) the oil with cold Hexane or Diethyl Ether . This dissolves the oily impurities and induces the quinoline to precipitate as a solid.[1]

Q2: "The melting point is low (e.g., <90°C)."

  • Cause: Solvent inclusion or presence of the regioisomer (rare, but possible if using unsymmetrical diketones).[1]

  • Fix: Recrystallize again using a more non-polar pair: Ethyl Acetate / Hexane (1:3) . Dissolve in min. hot EtOAc, then add hot Hexane until cloudy.

Q3: "I have a stubborn yellow color."

  • Cause: Oxidation of the amino-group residues or traces of the starting aldehyde.[1]

  • Fix: The "Gold Standard" protocol above includes an Activated Carbon step. Do not skip this. If carbon fails, wash the organic layer (pre-crystallization) with Sodium Bisulfite (aq) to reduce oxidized species.[1]

Module 4: Decision Logic & Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Ethyl 7-bromo-2-methylquinoline-3-carboxylate CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Recryst Recrystallization (Ethanol or EtOAc/Hexane) Decision1->Recryst Yes (Solid) Column Flash Chromatography (Silica, Hex/EtOAc) Decision1->Column No (Oily/Tar) CheckColor Is Product Colored? Recryst->CheckColor Column->Recryst Polishing Step Carbon Activated Carbon Treatment CheckColor->Carbon Yes Final Final Product (White/Off-White Solid) CheckColor->Final No Carbon->Recryst

Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.

Workflow 2: The Recrystallization Mechanism

RecrystMechanism Step1 1. Dissolution (Hot EtOH) Step2 2. Hot Filtration (Removes Insolubles) Step1->Step2 Removes Tars Step3 3. Slow Cooling (Excludes Impurities) Step2->Step3 Thermodynamic Control Step4 4. Cold Wash (Removes Mother Liquor) Step3->Step4 Separation

Caption: Critical control points in the recrystallization process to ensure impurity exclusion.

References

  • Musiol, R. et al. (2006).[1] "Quinoline-based antifungal agents: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters. (Describes general purification of quinoline-3-carboxylates via ethanol recrystallization). [1]

  • Meth-Cohn, O. & Narine, B. (1978).[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] Tetrahedron Letters. (Foundational text on quinoline synthesis impurities).

  • National Center for Biotechnology Information (NCBI). "Ethyl 7-bromo-2-methylquinoline-3-carboxylate - PubChem Compound Summary."[1] (Physical property verification). [1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for recrystallization techniques of aromatic esters).

Sources

Common pitfalls in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Ticket Priority: High

Welcome to the Quinoline Synthesis Support Center. We understand that while the quinoline scaffold is privileged in medicinal chemistry, its construction is often plagued by violent exotherms, intractable tars, and regiochemical nightmares.

This guide is not a textbook; it is a troubleshooting manual designed to rescue your reaction flask. We have categorized common failures into three critical modules.

Module 1: The "Black Tar" & Exotherm Desk

Primary Protocol: Skraup & Doebner-Miller Syntheses Common Symptoms: Runaway temperature spikes, formation of a "brick" in the flask, low yield due to polymerization.

The Core Problem: Acrolein Management

The Skraup reaction relies on the in-situ dehydration of glycerol to acrolein. Acrolein is highly reactive and prone to polymerization before it can condense with the aniline. If the reaction is too hot, acrolein polymerizes (tar).[1] If it's too cold, acrolein accumulates, leading to a sudden, violent exotherm once the threshold is crossed.

Troubleshooting Q&A

Q: My Skraup reaction turned into a solid black mass within minutes. What happened? A: You likely experienced a "runaway exotherm" followed by rapid polymerization. This occurs when the oxidizing agent (usually nitrobenzene) and sulfuric acid are heated too quickly.

  • The Fix: Use a moderator . The addition of Ferrous Sulfate (

    
    ) or Boric Acid acts to temper the violence of the reaction [1].[1][2]
    
  • The Protocol Adjustment: Do not mix everything cold and heat rapidly. Use a dropwise addition of the pre-mixed aniline/glycerol to the hot acid/oxidant mixture to consume acrolein as it forms.

Q: I am using the Doebner-Miller modification to avoid nitrobenzene, but I still get tar. A: The Doebner-Miller uses


-unsaturated ketones directly. The "tar" here is often caused by the high acidity required.
  • The Fix: Switch to a Two-Phase System . Using a biphasic mixture (e.g., aqueous acid/organic solvent) can protect the product from polymerization in the aqueous acid layer. Alternatively, use mild Lewis acids like Indium(III) trichloride (

    
    ) instead of concentrated 
    
    
    
    .
Visualization: Safe Skraup Workflow

The following logic gate ensures you avoid the "Thermal Runaway" zone.

SkraupSafety Start Start Skraup Synthesis CheckOxidant Oxidant Selection Start->CheckOxidant Nitro Nitrobenzene (Classic) CheckOxidant->Nitro High Hazard Iodine Iodine/DMSO (Modern) CheckOxidant->Iodine Safer Profile TempControl Temperature Strategy Nitro->TempControl Iodine->TempControl RapidHeat Rapid Heating (All-in-one) TempControl->RapidHeat Stepwise Stepwise Addition (Pre-heated Acid) TempControl->Stepwise ResultTar FAILURE: Runaway Exotherm / Tar RapidHeat->ResultTar ResultYield SUCCESS: Controlled Cyclization Stepwise->ResultYield

Figure 1: Decision matrix for preventing thermal runaway in Skraup synthesis. Note the critical divergence at temperature strategy.

Module 2: The Regioselectivity Control Room

Primary Protocol: Conrad-Limpach, Knorr, & Friedländer Common Symptoms: Mixture of isomers (5- vs 7-substituted), wrong hydroxy-quinoline isomer (2-OH vs 4-OH).

The Core Problem: Kinetic vs. Thermodynamic Control

When condensing an aniline with a


-ketoester, the attack can occur at the ketone (kinetic) or the ester (thermodynamic).[3] This dictates whether you get a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr).[4]
Troubleshooting Q&A

Q: I need the 4-hydroxyquinoline, but I keep isolating the 2-hydroxy isomer (quinolone). A: You are likely heating the initial condensation step too high.

  • The Mechanism: At high temperatures (

    
    ), the aniline attacks the ester moiety to form an anilide (thermodynamic product), which cyclizes to the 2-OH species.[3]
    
  • The Fix: Perform the initial condensation at Room Temperature (or

    
    ) with an acid catalyst to form the enamine (kinetic product). Then flash heat to 
    
    
    
    (using Dowtherm A or mineral oil) for the cyclization [2][3].

Q: I am using a meta-substituted aniline in a Skraup/Combes reaction and getting a 50:50 mixture. A: This is the classic "Meta-Aniline Trap."

  • The Cause: The ring closure can occur either ortho (leading to the 5-substituted quinoline) or para (leading to the 7-substituted quinoline) to the meta-substituent.

  • The Fix:

    • Steric Blocking: If the meta-group is bulky (e.g., t-Butyl), cyclization will favor the less hindered para position (yielding 7-sub).

    • Electronic Steering: Strongly electron-donating groups (EDGs) like -OMe direct para (7-sub). Strongly electron-withdrawing groups (EWGs) deactivate the ring, often making the reaction sluggish or favoring the 5-sub isomer slightly due to acidity at the ring carbon.

    • Alternative: Use the Friedländer synthesis with a pre-substituted 2-amino-benzaldehyde to guarantee regiochemistry, bypassing the ambiguity of ring closure [4].

Visualization: The Kinetic/Thermodynamic Fork

This diagram illustrates the critical temperature dependence in the Conrad-Limpach vs. Knorr pathways.

RegioSelect Inputs Aniline + Beta-Ketoester Condensation Condensation Conditions Inputs->Condensation LowTemp < 60°C (Kinetic) Acid Cat. Condensation->LowTemp HighTemp > 110°C (Thermodynamic) No Solvent/High BP Condensation->HighTemp Enamine Intermediate: Beta-Aminoacrylate LowTemp->Enamine Anilide Intermediate: Beta-Ketoanilide HighTemp->Anilide Cyclization1 Flash Heat (250°C) Enamine->Cyclization1 Cyclization2 Acid Cyclization Anilide->Cyclization2 Prod4OH 4-Hydroxyquinoline (Conrad-Limpach) Cyclization1->Prod4OH Prod2OH 2-Hydroxyquinoline (Knorr) Cyclization2->Prod2OH

Figure 2: Pathway selection for hydroxyquinoline isomers. Temperature control at the first step is the determinant factor.

Module 3: The Purification Clinic

Primary Protocol: Chromatography & Isolation Common Symptoms: Streaking on TLC, broad tailing peaks on HPLC/Flash, co-elution of isomers.

The Core Problem: The Basic Nitrogen

The quinoline nitrogen is basic (


). On standard silica gel, it interacts strongly with acidic silanol groups (

), causing severe peak tailing and irreversible adsorption.
Troubleshooting Q&A

Q: My compound streaks from the baseline to the solvent front on TLC. A: This is silanol interaction.

  • The Fix: Pre-treat your silica plate or column with 1-3% Triethylamine (TEA) in the mobile phase. This blocks the acidic sites on the silica.

  • Advanced Fix: Use "Neutralized Silica" or switch to Alumina (Basic) stationary phase.[5]

Q: I cannot separate my 5- and 7-substituted isomers. A: Structural isomers often have identical polarity.

  • The Protocol (Recrystallization): Convert the mixture to a salt. The Picrate or Hydrochloride salts of isomers often have vastly different crystal lattice energies.

    • Step 1: Dissolve oil in EtOH.

    • Step 2: Add saturated picric acid (Caution: Explosive when dry) or HCl/Ether.

    • Step 3: Fractional crystallization.

  • The Protocol (Chromatography): Use pH-zone-refining Counter-Current Chromatography (CCC) .[6][7] This technique separates based on

    
     differences rather than just polarity, which is highly effective for quinoline isomers [5].
    
Data: Purification Solvent Systems
Compound TypeStationary PhaseRecommended Mobile Phase ModifierWhy?
Simple Quinolines Silica Gel (Standard)1-2%

or

Masks acidic silanols; prevents tailing.
Polar/Hydroxy C18 (Reverse Phase)0.1% Formic Acid (Low pH)Protonates N (creates ion); sharpens peaks.
Isomeric Mixtures Silica or AluminaToluene/Ethyl Acetate (No MeOH)Toluene provides

-

interactions that discriminate isomers.
Highly Polar HILICAmmonium Acetate BufferRetains polar bases that elute in void volume on C18.

References

  • BenchChem. (2025).[1][2][5][8] Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.2[1][3][7][8][9][10][11]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis.[4]3[1][3][7][8][9][10][11]

  • Cambridge University Press. (2019). Name Reactions in Organic Synthesis: Conrad-Limpach Reaction.[3][4]4[1][3][7][8][9][10][11][12][13]

  • BenchChem. (2025).[1][5][8] Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols.8[1][3][7][8][9][10][11][12][13]

  • National Institutes of Health (NIH). (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.[6][7]7[1][3][7][8][9][10][11]

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring by TLC

Product Focus: Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Welcome to the technical support resource for monitoring the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate. As Senior Application Scientists, we have designed this guide to provide practical, field-tested advice for researchers, chemists, and drug development professionals. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

The synthesis of substituted quinolines, such as the target compound, is a cornerstone of medicinal chemistry. Whether you are employing a classic method like the Friedländer Annulation or the Gould-Jacobs reaction, precise monitoring of the reaction's progress is critical for optimizing yield and purity.[1][2] Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it is rapid, cost-effective, and provides immediate qualitative data on the consumption of reactants and the formation of products.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experiment.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the recommended method for monitoring this specific quinoline synthesis?

A1: Thin-Layer Chromatography is ideal for monitoring the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate for several key reasons:

  • Polarity Difference: The reaction involves the conversion of more polar starting materials (e.g., an amino-bromobenzophenone or a bromoaniline derivative and ethyl acetoacetate) into a generally less polar, more conjugated quinoline product. This significant difference in polarity allows for excellent separation on a standard silica gel TLC plate.

  • Speed and Efficiency: A single TLC analysis can be completed in 5-15 minutes, providing near real-time feedback on the reaction's progress.[4] This allows you to make timely decisions, such as determining the reaction endpoint or identifying the formation of intermediates.

  • High Sensitivity & Visualization: The aromatic quinoline core of the product is highly UV-active, making it easily visible under a UV lamp at 254 nm as a dark spot against the fluorescent green background of the TLC plate.[3][5] This allows for the detection of even small amounts of product formation.

  • Cost-Effectiveness: Compared to instrumental methods like HPLC or GC-MS, TLC is exceptionally inexpensive, requiring minimal equipment and solvent, making it perfect for routine checks throughout the synthesis.[6]

Q2: I'm setting up my TLC for the first time for this reaction. What is the standard protocol?

A2: A robust TLC setup involves comparing the reaction mixture to your starting materials. The use of a "co-spot" is crucial for unambiguously identifying the starting material spot in the reaction lane.

Here is a detailed, step-by-step protocol for monitoring the reaction.

Experimental Protocol: Standard TLC Monitoring

  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[7]

    • Mark three distinct lanes on the baseline: "SM" for Starting Material, "Co" for Co-spot, and "RM" for Reaction Mixture.

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a small amount of your key starting material (e.g., the bromoaniline derivative) in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, apply a small, concentrated spot onto the "SM" mark.[3]

    • RM Lane: Withdraw a tiny aliquot (1-2 drops) from your reaction vessel using a capillary tube.[4] Dilute this aliquot in a small vial with 0.5 mL of a volatile solvent. Spot this diluted mixture onto the "RM" mark.

    • Co Lane: Apply a spot of the starting material solution to the "Co" mark. Allow it to dry completely. Then, carefully spot the reaction mixture directly on top of the dried SM spot.[7]

  • Development:

    • Pour your chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[5] Cover the chamber with a watch glass or lid and let the atmosphere saturate with solvent vapors for a few minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps. Let the solvent ascend the plate via capillary action.[7]

  • Analysis:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[7]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[5]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]

    • The reaction is progressing if the intensity of the starting material spot in the "RM" lane diminishes over time and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[7]

Q3: How do I select the right solvent system (mobile phase)? My spots are not separating well.

A3: Selecting the correct mobile phase is the most critical variable for achieving good separation. The goal is an Rf value for your product between 0.3 and 0.5, with clear separation from all other spots.

Start with a solvent system of intermediate polarity and adjust based on the results. For quinoline derivatives, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) are excellent starting points.[5][7]

Polarity LevelRecommended Solvent System (v/v)When to Use
Low Polarity 9:1 Hexanes / Ethyl AcetateUse if all spots run to the top of the plate (high Rf).
Starting Point 7:3 Hexanes / Ethyl Acetate A robust starting point for many quinoline syntheses.[7]
Medium Polarity 1:1 Hexanes / Ethyl AcetateUse if spots are stuck near the baseline (low Rf).
High Polarity 9:1 Dichloromethane / MethanolFor highly polar starting materials or products.[5]

Pro-Tip: If you observe elongated or "tailing" spots, which is common for basic nitrogen heterocycles like quinolines, add 0.5-1% triethylamine (a base) to your mobile phase.[8] This neutralizes the acidic sites on the silica gel, resulting in sharper, more symmetrical spots.

Troubleshooting Guide

This section addresses the most common issues encountered during the TLC analysis of the Ethyl 7-bromo-2-methylquinoline-3-carboxylate synthesis.

Problem: My spots are streaking or "tailing" down the plate.
  • Likely Cause 1: Compound-Silica Interaction. Your quinoline product is basic and is interacting too strongly with the acidic silica gel stationary phase.[8]

    • Solution: Add a small amount of a basic modifier, like 0.5-1% triethylamine, to your mobile phase. This will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.[8]

  • Likely Cause 2: Sample Overload. You have spotted too much sample on the plate.[9]

    • Solution: Further dilute your reaction mixture sample before spotting it on the plate. Aim for small, concentrated spots.[10]

Problem: I can't see any spots on the TLC plate after development.
  • Likely Cause 1: Insufficient Concentration. The concentration of your compounds in the spotted aliquot is too low to be detected.[9]

    • Solution: Try spotting the same lane multiple times, ensuring the solvent evaporates completely between each application. This will concentrate your sample on the baseline.[9] Alternatively, use a less diluted sample of your reaction mixture.

  • Likely Cause 2: Non-UV Active Compounds. While the quinoline product is UV active, some starting materials or intermediates might not be.

    • Solution: After checking under UV light, use a secondary visualization technique. An iodine chamber is a great general-purpose choice, as iodine vapor reversibly complexes with most organic compounds to produce brown spots.[5] A potassium permanganate (KMnO₄) stain is another excellent option; it reacts with any oxidizable functional groups, appearing as yellow/brown spots on a purple background.[5]

  • Likely Cause 3: Sample Dissolved in Reservoir. The solvent level in the developing chamber was higher than the baseline.

    • Solution: Ensure the solvent level is always well below the baseline. If this happens, your sample has washed away into the solvent reservoir, and you must run a new plate.[9]

Problem: All my spots are clustered at the top (Rf ≈ 1) or bottom (Rf ≈ 0).
  • Cause (Rf ≈ 1): Mobile phase is too polar. The solvent is eluting all compounds, including your starting material and product, too quickly up the plate without allowing for interaction with the silica.[7]

    • Solution: Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes (e.g., move from 7:3 to 9:1).[7]

  • Cause (Rf ≈ 0): Mobile phase is not polar enough. The solvent does not have sufficient strength to move the compounds from the baseline.[7]

    • Solution: Increase the polarity of your mobile phase. Increase the proportion of ethyl acetate (e.g., move from 7:3 to 1:1) or switch to a more polar system like dichloromethane/methanol.[7]

Problem: I see a new spot, but I'm not sure if it's my product or an intermediate.
  • Context: This is particularly relevant for reactions like the Gould-Jacobs, which proceeds through a stable anilidomethylenemalonate intermediate before the high-temperature cyclization step.[11]

    • Solution: The key is to monitor the reaction over time. An intermediate will first appear and then be consumed as a new spot (the final product) appears. If the reaction is run at a lower temperature, you may only see the formation of the intermediate. As the temperature is increased for the cyclization step, you will see the intermediate spot disappear and the final product spot emerge at a different Rf.

Visual Workflows

Visualizing the process can aid in understanding and troubleshooting. The following diagrams illustrate the standard TLC monitoring workflow and a decision tree for troubleshooting common problems.

TLC_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_plate Prepare & Mark TLC Plate (SM, Co, RM) prep_sample Prepare SM & RM Samples (Dilute in Volatile Solvent) spot Spot Samples on Baseline prep_sample->spot develop Develop Plate in Saturated Chamber spot->develop dry Mark Solvent Front & Dry develop->dry visualize Visualize under UV (254 nm) dry->visualize interpret Interpret Results (Compare Lanes, Calc. Rf) visualize->interpret

Caption: Standard workflow for TLC reaction monitoring.

TLC_Troubleshooting cluster_streaking Streaking / Tailing Spots cluster_no_spots No Visible Spots cluster_rf_issue Poor Separation start TLC Problem Observed streaking Is compound basic? start->streaking no_spots UV Active? start->no_spots rf_issue Rf ≈ 0 or Rf ≈ 1? start->rf_issue overload Sample too concentrated? streaking->overload No add_base Solution: Add 0.5% Et3N to Mobile Phase streaking->add_base Yes dilute Solution: Dilute Sample Further overload->dilute too_dilute Concentration too low? no_spots->too_dilute No use_stain Solution: Use Iodine or KMnO4 Stain no_spots->use_stain Yes concentrate_spot Solution: Spot multiple times too_dilute->concentrate_spot rf_low Rf ≈ 0 (Not Polar Enough) rf_issue->rf_low Rf ≈ 0 rf_high Rf ≈ 1 (Too Polar) rf_issue->rf_high Rf ≈ 1 increase_polarity Solution: Increase % Ethyl Acetate rf_low->increase_polarity decrease_polarity Solution: Increase % Hexanes rf_high->decrease_polarity

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. Gould–Jacobs reaction. Retrieved from [Link]

  • Google Patents. (CN111675614A). Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3000. Retrieved from [Link]

  • Wieczorek, M., et al. (2016). Detection Progress of Selected Drugs in TLC. PMC - NIH. Retrieved from [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2009). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Beilstein Journals. (2011). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Ethyl 7-bromo-2-methylquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific quinoline synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Ethyl 7-bromo-2-methylquinoline-3-carboxylate, and how does catalyst selection differ for each?

A1: The synthesis of this quinoline derivative and similar structures primarily relies on classical named reactions that form the quinoline core. The two most relevant methods are modifications of the Conrad-Limpach-Knorr Synthesis and the Doebner-von Miller Reaction . Catalyst selection is critical and highly dependent on the chosen pathway.

  • Conrad-Limpach-Knorr Synthesis: This route involves the condensation of an aniline (in this case, 4-bromoaniline) with a β-ketoester (ethyl acetoacetate). The reaction proceeds in two main stages: the formation of an enamine intermediate, followed by a high-temperature cyclization.

    • Catalysis: The initial condensation is often catalyzed by a small amount of a Brønsted acid like acetic acid or a Lewis acid to facilitate the formation of the enamine. The subsequent cyclization step is typically thermally driven at high temperatures (around 250°C) and can be influenced by the presence of an acid catalyst.[1][2][3] Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed to catalyze the keto-enol tautomerizations and the final ring-closing step.[2] The use of a high-boiling point, inert solvent like Dowtherm A or diphenyl ether can improve yields by ensuring a consistent high temperature for the cyclization.[3]

  • Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. For the target molecule, this would involve the reaction of 4-bromoaniline with an appropriate α,β-unsaturated keto-ester.

    • Catalysis: This reaction is traditionally carried out under harsh acidic conditions, often employing strong Brønsted acids like hydrochloric acid or sulfuric acid.[4] However, these conditions are known to cause significant side reactions, including the polymerization of the unsaturated starting material, leading to tar formation and low yields.[5] To mitigate these issues, a range of Lewis acids have been investigated as catalysts, including SnCl₄, Yb(OTf)₃, Sc(OTf)₃, ZnCl₂, and InCl₃.[6] More environmentally friendly solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 have also been shown to be effective.

Q2: My reaction yield is consistently low, with significant formation of a dark, tarry substance. What is the likely cause, and how can I mitigate it?

A2: This is a classic issue in many quinoline syntheses, particularly the Doebner-von Miller reaction, and is almost always due to the polymerization of the α,β-unsaturated carbonyl compound under strong acid catalysis.[5]

Troubleshooting Steps:

  • Catalyst Optimization: The primary cause is often overly harsh acidic conditions.

    • Reduce Acid Concentration: Titrate down the concentration of your strong Brønsted acid (e.g., HCl, H₂SO₄).

    • Switch to a Milder Catalyst: Consider replacing strong Brønsted acids with a Lewis acid. A comparative study of catalysts like ZnCl₂, SnCl₄, or even solid-supported acids like Nafion® NR50 can help identify an optimal balance between reaction rate and suppression of polymerization.[5][6][7]

  • Temperature Control: Excessive heat will accelerate polymerization.[5]

    • Ensure precise temperature control and avoid localized overheating.

    • Consider a stepwise heating profile or the slow addition of one of the reactants to manage any exothermic processes.

  • Employ a Biphasic System: To limit the self-polymerization of the α,β-unsaturated carbonyl compound in the aqueous acidic phase, consider a biphasic solvent system. For instance, conducting the reaction with the aniline in aqueous acid and the carbonyl compound in a non-miscible organic solvent like toluene can be effective.[5]

Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity of the reaction?

A3: The formation of regioisomers is a known challenge when using meta-substituted anilines in reactions like the Skraup or Doebner-von Miller synthesis.[6] For the synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate from 4-bromoaniline, the substitution pattern is less ambiguous. However, impurities can arise from incomplete reactions or side reactions.

To ensure high regioselectivity and purity:

  • Purity of Starting Materials: Ensure the high purity of your 4-bromoaniline and ethyl acetoacetate (or other β-dicarbonyl compound).

  • Reaction Conditions: In the Conrad-Limpach synthesis, the temperature of the initial condensation can influence the reaction pathway. Lower to moderate temperatures favor the formation of the desired enamine intermediate, while higher temperatures can lead to the Knorr product (a 2-hydroxyquinoline).[8]

  • Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the desired product from any minor isomers or byproducts.

Troubleshooting Guides

Problem 1: Incomplete Cyclization in Conrad-Limpach Synthesis
  • Symptoms: Analysis of the crude product (e.g., by TLC or ¹H NMR) shows the presence of the uncyclized enamine intermediate alongside the desired quinoline product.

  • Root Cause: The cyclization step in the Conrad-Limpach synthesis is a high-energy process that requires significant thermal energy to overcome the activation barrier of the intramolecular hetero-Diels-Alder reaction.[3] Insufficient temperature or reaction time will result in an incomplete reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature (typically 240-260°C). Use a high-boiling point solvent like Dowtherm A or diphenyl ether to ensure even heat distribution.[3]

    • Increase Reaction Time: Extend the reaction time at the target temperature to drive the cyclization to completion.

    • Catalyst Check: While primarily thermal, the presence of an acid catalyst can facilitate the cyclization. Ensure that a suitable acid catalyst (e.g., H₂SO₄) is present if the thermal process alone is insufficient.[2][3]

Problem 2: Difficulty in Product Purification
  • Symptoms: The crude product is an oily or waxy solid that is difficult to purify by standard recrystallization or column chromatography.

  • Root Cause: This is often a result of residual high-boiling point solvents (like Dowtherm A or diphenyl ether) or the presence of oligomeric/polymeric side products.

  • Troubleshooting Steps:

    • Solvent Removal: If a high-boiling solvent was used, ensure its thorough removal. This may require vacuum distillation or extensive washing of the crude product with a solvent in which the desired product is sparingly soluble but the high-boiling solvent is soluble (e.g., hexanes).

    • Initial Work-up: Before attempting purification, perform an aqueous work-up. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid solution to remove any remaining aniline, followed by a wash with a dilute base to remove any acidic impurities.

    • Chromatography Optimization: If column chromatography is necessary, use a gradient elution system to effectively separate the product from closely related impurities. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a solvent like ethyl acetate.

    • Recrystallization Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent pair. Common choices for quinoline derivatives include ethanol, ethyl acetate/hexanes, or toluene.

Experimental Protocols

Illustrative Protocol: Conrad-Limpach Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

Step 1: Formation of the Enamine Intermediate

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Once complete, remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250°C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at 250°C for the optimized reaction time (e.g., 30-60 minutes).

  • Monitor the reaction by TLC for the formation of the quinoline product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with a hydrocarbon solvent like hexanes to precipitate the crude product.

  • Filter the solid and wash thoroughly with hexanes to remove the high-boiling solvent.

  • Purify the crude solid by recrystallization or column chromatography.

Visualizations

Catalyst Selection Logic for Quinoline Synthesis

Catalyst_Selection cluster_cl Conrad-Limpach Catalysis cluster_dvm Doebner-von Miller Catalysis start Start: Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate route Choose Synthetic Route start->route conrad_limpach Conrad-Limpach-Knorr route->conrad_limpach Aniline + β-ketoester doebner_von_miller Doebner-von Miller route->doebner_von_miller Aniline + α,β-unsaturated carbonyl cl_step1 Step 1: Enamine Formation (Moderate Temp) conrad_limpach->cl_step1 dvm_challenge Challenge: Polymerization/Tarring doebner_von_miller->dvm_challenge cl_step2 Step 2: Cyclization (High Temp, ~250°C) cl_step1->cl_step2 cl_cat1 Catalyst: Brønsted Acid (e.g., Acetic Acid) or Lewis Acid cl_step1->cl_cat1 cl_cat2 Primarily Thermal Optional: Strong Acid Catalyst (e.g., H₂SO₄) cl_step2->cl_cat2 dvm_cat_choice Catalyst Choice dvm_challenge->dvm_cat_choice dvm_strong_acid Strong Brønsted Acid (HCl, H₂SO₄) High risk of side reactions dvm_cat_choice->dvm_strong_acid dvm_lewis_acid Lewis Acid (ZnCl₂, SnCl₄, etc.) Milder, often better yield dvm_cat_choice->dvm_lewis_acid dvm_solid_acid Solid Acid Catalyst (e.g., Montmorillonite K10) Environmentally friendly dvm_cat_choice->dvm_solid_acid

Caption: Decision workflow for catalyst selection based on the chosen synthetic route.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_cat Catalyst Optimization cluster_temp Temperature Control cluster_biphasic Biphasic System start Problem: Low Yield & Tar Formation cause Primary Cause: Polymerization of Carbonyl (Acid-Catalyzed) start->cause solution_hub Troubleshooting Strategies cause->solution_hub cat_opt Optimize Catalyst solution_hub->cat_opt temp_ctrl Control Temperature solution_hub->temp_ctrl biphasic Use Biphasic System solution_hub->biphasic cat_step1 1. Reduce [Strong Acid] temp_step1 1. Maintain lowest effective temp. biphasic_desc Sequester carbonyl in organic phase (e.g., toluene) away from aqueous acid. cat_step2 2. Switch to Lewis Acid (e.g., ZnCl₂, SnCl₄) cat_step1->cat_step2 cat_step3 3. Consider Solid Acid Catalyst cat_step2->cat_step3 temp_step2 2. Ensure uniform heating temp_step1->temp_step2 temp_step3 3. Use stepwise heating or slow reactant addition temp_step2->temp_step3

Caption: A logical guide to troubleshooting low yields and tar formation.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Zhang, H., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39327-39331.
  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
  • Moodley, K. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4777.
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Beilstein Journals. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 210-216.
  • Gao, W., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(70), 40269-40277.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry, 11, 5765-5772.
  • MDPI. (2022).
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Gao, W., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(70), 40269–40277.
  • SciSpace. (n.d.).
  • ResearchGate. (2025).
  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • ResearchGate. (2009).

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Validation & Comparative

X-ray crystal structure of "Ethyl 7-bromo-2-methylquinoline-3-carboxylate" derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structural elucidation of Ethyl 7-bromo-2-methylquinoline-3-carboxylate , a critical pharmacophore in medicinal chemistry. It compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods, supported by synthesis protocols and structural analogs.

Executive Summary & Molecular Profile

Target Analyte: Ethyl 7-bromo-2-methylquinoline-3-carboxylate Chemical Formula: C


H

BrNO

Molecular Weight: ~294.15 g/mol Core Scaffold: Quinoline-3-carboxylate (Antimicrobial/Anticancer Pharmacophore)

The Technical Challenge: In the development of quinoline-based drugs, precise regiochemistry is paramount. Distinguishing between the 7-bromo and 8-bromo isomers using standard 1H-NMR is often ambiguous due to overlapping aromatic signals and similar coupling constants (


-values). Furthermore, the biological efficacy of these derivatives is heavily influenced by their solid-state conformation—specifically the torsion angle of the C3-ester group and the capacity for halogen bonding.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the definitive method for absolute structural determination, offering atomic-resolution insight into packing interactions that solution-phase NMR cannot provide.

Synthesis & Crystallization Protocol

To obtain data of publishable quality, high-purity crystals are required. The following protocol integrates the Friedländer Annulation with a slow-evaporation crystallization technique.

Synthesis Workflow (Friedländer Annulation)[1][2][3]
  • Reagents: 2-Amino-4-bromobenzaldehyde (1.0 eq), Ethyl acetoacetate (1.2 eq), Piperidine (cat.), Ethanol (solvent).

  • Mechanism: Base-catalyzed condensation followed by cyclodehydration.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-4-bromobenzaldehyde (5 mmol) in 15 mL of absolute ethanol.

  • Addition: Add ethyl acetoacetate (6 mmol) and 3-4 drops of piperidine.

  • Reflux: Heat the mixture at reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The crude precipitate should form within 1 hour.

  • Filtration: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to yield the pure powder.

Crystal Growth (Slow Evaporation)

X-ray quality crystals require a controlled thermodynamic environment.

  • Solvent System: Prepare a 1:1 mixture of Ethanol (polar) and Dichloromethane (DCM - solubilizer).

  • Saturation: Dissolve 20 mg of the purified compound in 2 mL of the solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation: Cover the vial with Parafilm and pierce 3–4 small holes to allow slow solvent evaporation.

  • Harvest: Store at 20°C in a vibration-free zone. Prism-like colorless crystals typically form within 3–5 days.

Comparative Performance: SC-XRD vs. Alternatives

This section objectively compares the "performance" of different analytical techniques in resolving the structure of the 7-bromo derivative.

Table 1: Analytical Technique Comparison
FeatureSC-XRD (Gold Standard) 1H-NMR (Solution) DFT (Computational)
Regioisomer ID Absolute (Unambiguous assignment of 7-Br vs 8-Br)Ambiguous (Requires complex NOESY/COSY analysis)Predictive (Energy differences often <2 kcal/mol)
Conformation Real (Solid-state packing, torsion angles)Averaged (Rapid rotation in solution)Idealized (Gas phase, 0K)
Interactions Direct Observation (Halogen bonds, Pi-stacking)Inferred (Concentration dependent shifts)Calculated (Basis set dependent)
Sample Req. Single Crystal (~0.3 mm)~5 mg dissolved powderNone (in silico)
Structural Analysis: What the X-ray Reveals

Based on high-fidelity analogs (e.g., Ethyl 2,4-dichloroquinoline-3-carboxylate [1] and Ethyl 8-bromo-2-methylquinoline-3-carboxylate [2]), the 7-bromo derivative is expected to exhibit specific structural metrics:

  • Space Group: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    ), common for planar aromatic esters.
  • Ester Torsion: The ethyl ester group at C3 typically adopts a non-planar orientation relative to the quinoline ring (torsion angle

    
    ) to avoid steric clash with the C2-methyl group.
    
  • Halogen Bonding (The "Performance" Edge):

    • The C7—Br bond is a critical interaction site.

    • Prediction: Look for Type II Halogen bonding (

      
      ) where the bromine 
      
      
      
      -hole interacts with the carbonyl oxygen of a neighboring molecule. This interaction stabilizes the crystal lattice and increases the melting point relative to the non-brominated analog.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to the final refined structural model, highlighting the critical decision points for validation.

CrystalWorkflow Synthesis Friedländer Synthesis (Crude Powder) Recryst Recrystallization (Ethanol/DCM) Synthesis->Recryst Screening Microscope Screening (Polarized Light) Recryst->Screening 3-5 Days XRD X-Ray Diffraction (Data Collection) Screening->XRD Select Prism Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Integration Refine Refinement (SHELXL) Least Squares Solve->Refine Validation CheckCIF / Validation (R-factor < 0.05?) Refine->Validation Publish Final CIF / Publish Validation->Publish Yes Fail Redissolve / Change Solvent Validation->Fail No (Disorder/Twinning) Fail->Recryst

Figure 1: Critical path for crystallographic structural determination, ensuring data integrity through the CheckCIF validation step.

Technical Insights for Researchers

When analyzing the structure of Ethyl 7-bromo-2-methylquinoline-3-carboxylate , focus on these three specific parameters to validate your model:

  • The "Methyl Effect": The C2-methyl group exerts steric pressure on the C3-ester. In the 2,4-dichloro analog, the ester is twisted. If your X-ray data shows a planar ester, verify if intermolecular Hydrogen Bonding (

    
    ) or Pi-Stacking is forcing this conformation.
    
  • Bromine Disorder: The heavy Bromine atom at C7 can sometimes exhibit positional disorder (wobble). Ensure your thermal ellipsoids are not elongated; if they are, consider a split-site refinement model.

  • Packing Efficiency: Calculate the Packing Index (Kitajgorodskij Index). Quinoline derivatives typically pack with an index of 65-70%. A lower value suggests solvent voids (check for trapped ethanol molecules in the lattice).

Conclusion

While NMR is sufficient for routine purity checks, SC-XRD is the mandatory tool for the definitive characterization of 7-bromo-2-methylquinoline-3-carboxylate derivatives. It uniquely resolves the specific regiochemistry of the bromine substituent and reveals the halogen-bonding networks that likely drive the compound's biological interaction profile.

References

  • Cabrera, A., et al. (2015). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, 71(12), o966-o967. Link

  • Smolecule Database. (2024). "Ethyl 8-bromo-2-methylquinoline-3-carboxylate: Chemical Properties and Structure." Link

  • Yadav, J. S., et al. (2004).[1] "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis."[1] Synthesis, 2004(14), 2381-2385. Link

  • Henriques, M. S. C., et al. (2016).[2] "Synthesis, structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." Journal of Molecular Structure, 1108, 668-679. Link

Sources

Comparing "Ethyl 7-bromo-2-methylquinoline-3-carboxylate" with other brominated quinolines.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of bromine atoms to this privileged structure can significantly modulate a compound's physicochemical properties and biological activity, often enhancing its potency and selectivity. This guide provides a comparative analysis of "Ethyl 7-bromo-2-methylquinoline-3-carboxylate" and other notable brominated quinolines, offering insights into their synthesis, characterization, and potential as anticancer agents.

Introduction to Brominated Quinolines: The Significance of Halogenation

The strategic placement of a bromine atom on the quinoline ring system can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This halogenation can lead to enhanced membrane permeability and can also serve as a handle for further synthetic modifications, allowing for the exploration of a wider chemical space. Quinolines and their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Brominated quinolines, in particular, have emerged as promising precursors and active compounds in the development of novel therapeutics.[3]

This guide will focus on a comparative analysis of the following brominated quinolines, with a particular emphasis on their potential as anticancer agents:

  • Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1)

  • 3,5,6,7-Tetrabromo-8-methoxyquinoline (2)

  • 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (3)

  • 6,8-Dibromo-5-nitroquinoline (4)

While direct, publicly available experimental data on the biological activity of Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1) is limited, its structural features and commercial availability make it a valuable starting material for the synthesis of diverse quinoline libraries. We will, therefore, compare its structural attributes to compounds 2 , 3 , and 4 , for which anticancer activity has been experimentally determined.

Synthesis and Chemical Properties: A Comparative Overview

The synthesis of brominated quinolines can be achieved through various established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1)

A common route to quinoline-3-carboxylates involves the Gould-Jacobs reaction. For the synthesis of a related compound, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, 2-aminobenzoic acid is converted to isatoic anhydride, which then reacts with the sodium enolate of ethyl acetoacetate.[4] Subsequent bromination at the 7-position would yield the target compound.

Synthesis of Highly Brominated Quinolines (2, 3, and 4)

A recent study outlines the synthesis and characterization of several highly brominated quinolines with demonstrated anticancer activity.[3]

The synthesis of compound 2 is achieved through the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline in chloroform.[3]

Experimental Protocol: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline (2) [3]

  • Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in chloroform (CHCl₃).

  • Separately, prepare a solution of bromine (5.3 eq) in CHCl₃.

  • Add the bromine solution to the tetrahydroquinoline solution dropwise over 5 minutes at room temperature, protected from light.

  • Stir the reaction mixture for 5 days, or until all the bromine is consumed.

  • Wash the reaction mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

  • Dry the organic layer over sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.

  • Recrystallize the purified product from an ethyl acetate/hexane mixture to obtain pure 3,5,6,7-tetrabromo-8-methoxyquinoline.

Compound 4 is synthesized via the direct nitration of 6,8-dibromoquinoline. This reaction proceeds with high selectivity and yield.[3]

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline (4) [3]

Detailed protocol for the nitration of 6,8-dibromoquinoline can be found in the supporting information of the cited reference.

Comparative Analysis of Anticancer Activity

A crucial aspect of this guide is the direct comparison of the anticancer activity of the selected brominated quinolines. The following data, derived from a comprehensive study by Ökten et al., provides a clear performance benchmark.[3]

In Vitro Cytotoxicity against Cancer Cell Lines

The antiproliferative activities of compounds 2 , 3 , and 4 were evaluated against three cancer cell lines: C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀) values were determined and are presented in the table below.

CompoundStructureIC₅₀ (µM) vs. C6IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HT29
2 (3,5,6,7-Tetrabromo-8-methoxyquinoline)15.426.415.0
3 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline)>50>50>50
4 (6,8-Dibromo-5-nitroquinoline)24.830.222.5
5-Fluorouracil (5-FU) (Reference Drug)240.8258.3249.1

Table 1: Comparative in vitro anticancer activity of brominated quinolines.[3]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals significant differences in the anticancer potency of the tested compounds, offering valuable insights into their structure-activity relationships.

  • High Potency of Tetrabromination: Compound 2 , with four bromine substituents, demonstrated the most potent inhibitory activity against all three cell lines, with IC₅₀ values in the low micromolar range.[3] This suggests that extensive halogenation can significantly enhance the cytotoxic effects of the quinoline scaffold.

  • Influence of Hydroxyl and Methoxy Groups: In contrast, compound 3 , featuring two bromine atoms, two methoxy groups, and a hydroxyl group, exhibited significantly lower activity. This indicates that the nature and position of other substituents play a critical role in modulating the biological activity, and that simple bromination is not the sole determinant of potency.

  • Combined Effect of Bromo and Nitro Groups: Compound 4 , with two bromine atoms and a nitro group, displayed moderate to good activity, suggesting a synergistic effect of these functional groups in inducing cancer cell death.[3]

While we lack direct experimental data for Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1) , its structure provides a valuable platform for further exploration. The presence of the bromine at the 7-position is a common feature in biologically active quinolines. The ethyl carboxylate group at the 3-position and the methyl group at the 2-position offer sites for further derivatization to potentially enhance anticancer activity, drawing inspiration from the potent, highly substituted analogs.

Experimental Workflows and Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to understand the underlying experimental protocols.

Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol for MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Visualization of Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

General Structure of Compared Brominated Quinolines

G C1 Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1) C2 3,5,6,7-Tetrabromo-8-methoxyquinoline (2) C1->C2 Structural Comparison C3 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (3) C1->C3 Structural Comparison C4 6,8-Dibromo-5-nitroquinoline (4) C1->C4 Structural Comparison G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis Characterization Characterization Synthesis->Characterization Compound_Treatment Compound_Treatment Characterization->Compound_Treatment Cell_Culture Cell_Culture Cell_Culture->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination SAR_Analysis SAR_Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for anticancer drug screening.

Conclusion and Future Directions

This guide has provided a comparative overview of "Ethyl 7-bromo-2-methylquinoline-3-carboxylate" and other structurally diverse brominated quinolines, with a focus on their synthesis and anticancer properties. The key takeaways are:

  • Bromination is a powerful tool: The degree and position of bromination significantly impact the anticancer activity of quinoline derivatives.

  • Substituent effects are crucial: The interplay of bromine with other functional groups, such as methoxy, hydroxyl, and nitro groups, dictates the overall biological profile of the molecule.

  • "Ethyl 7-bromo-2-methylquinoline-3-carboxylate" as a versatile building block: While direct biological data is currently limited in the public domain, its structure presents numerous opportunities for synthetic elaboration to generate novel and potentially potent therapeutic agents.

Future research in this area should focus on the systematic exploration of the chemical space around the 7-bromo-2-methylquinoline-3-carboxylate scaffold. By introducing a variety of substituents at different positions and evaluating their effects on anticancer activity, researchers can further elucidate the structure-activity relationships and design more potent and selective drug candidates.

References

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(14), 5469. [Link]

  • Sharma, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375. [Link]

  • Gupta, H., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" as a scaffold for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the landscape of drug discovery, the selection of a starting scaffold is a high-stakes decision that dictates the trajectory of Structure-Activity Relationship (SAR) studies. Ethyl 7-bromo-2-methylquinoline-3-carboxylate (hereafter referred to as EB-2MQ ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Unlike simple indole or pyridine cores, EB-2MQ offers a tri-vector diversification system :

  • C7-Bromine: A handle for cross-coupling (Suzuki/Buchwald) to explore hydrophobic pockets.

  • C3-Ester: A masked hydrogen bond acceptor/donor site, modifiable to amides or heterocycles.

  • C2-Methyl: A "benzylic-like" reactive site for condensation or radical functionalization, often ignored in simpler scaffolds.

This guide objectively compares EB-2MQ against its regioisomers and functional analogs, supported by experimental protocols and mechanistic insights.

Structural Analysis & Competitor Comparison

To understand the utility of EB-2MQ, we must compare it with its closest structural competitors used in medicinal chemistry libraries.

Table 1: Comparative Scaffold Analysis
FeatureEB-2MQ (Target) 6-Bromo Isomer 4-Hydroxy Analog (Knorr Product)
Core Geometry Linear, PlanarLinear, PlanarPlanar, Tautomeric (OH/Keto)
C7 Vector Angle ~120° relative to N1~150° relative to N1~120° relative to N1
Electronic Character Electron-deficient Pyridine ringSimilarElectron-rich (due to OH donor)
Solubility (LogP) Moderate (Lipophilic)ModerateLow (High MP, H-bonding)
Primary Utility Kinase, GPCR (P2X7), Anti-infective Antimalarial, CNSAntibacterial (Gyrase inhibition)
Synthetic Access Friedländer (Clean)Friedländer (Clean)Knorr/Conrad-Limpach (Messy)

Scientist’s Insight:

Why choose the 7-bromo over the 6-bromo? In many kinase binding pockets (e.g., EGFR, VEGFR), the 7-position of the quinoline core orients substituents towards the solvent-exposed region or the "sugar pocket," allowing for the attachment of solubilizing groups (morpholine, piperazine) without disrupting the hinge-binding capability of the N1/C2/C3 region. The 6-position often points into a hydrophobic back-pocket where steric bulk is restricted.

Strategic Diversification Workflow

The true power of EB-2MQ lies in its orthogonality . You can modify one site without affecting the others, allowing for the rapid generation of Focused Libraries.

Diagram 1: The Tri-Vector Diversification Logic

SAR_Workflow Scaffold Ethyl 7-bromo-2-methyl quinoline-3-carboxylate (EB-2MQ) Suzuki Suzuki-Miyaura (Biaryl formation) Scaffold->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Scaffold->Buchwald Pd2(dba)3, Amines Hydrolysis Hydrolysis (LiOH/THF) Scaffold->Hydrolysis Condensation Aldol/Knoevenagel (Ar-CHO) Scaffold->Condensation Ac2O, Reflux Oxidation SeO2 Oxidation (Aldehyde formation) Scaffold->Oxidation Target1 Lipophilic/Solubility Vector Extension Suzuki->Target1 Buchwald->Target1 Amide Amide Coupling (HATU/Amine) Hydrolysis->Amide Target2 H-Bond Interaction (Key Pharmacophore) Amide->Target2 Target3 Styryl Derivatives (Anticancer/Fluorescence) Condensation->Target3 Oxidation->Target3

Caption: Orthogonal functionalization pathways for EB-2MQ. Green nodes indicate final SAR endpoints.

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I prioritize reproducibility. The following protocols are optimized to minimize side reactions common to quinoline chemistry.

Protocol A: The Robust Friedländer Synthesis (Scaffold Generation)

Use this if commercial stock is unavailable or for generating derivatives.

  • Reagents: 2-Amino-4-bromobenzaldehyde (1.0 eq), Ethyl acetoacetate (1.1 eq), Piperidine (0.1 eq, Catalyst), Ethanol (0.5 M).

  • Procedure:

    • Dissolve the aldehyde and keto-ester in ethanol.

    • Add piperidine dropwise.

    • Reflux for 3–5 hours. Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

    • Cool to room temperature. The product often crystallizes directly.

    • Purification: Filtration and washing with cold ethanol is usually sufficient. Recrystallize from EtOH if necessary.

  • Validation:

    • 1H NMR (CDCl3): Look for the singlet at ~2.9 ppm (C2-CH3) and the triplet/quartet of the ethyl ester. The C4-H proton appears as a singlet around 8.5–8.8 ppm, characteristic of the quinoline ring system.

Protocol B: C7-Suzuki Coupling (The "Solubility Handle")

Critical Step: Perform this BEFORE hydrolysis of the ester to avoid catalyst poisoning by the free acid.

  • Reagents: EB-2MQ (1.0 eq), Aryl boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: The water is essential for the inorganic base solubility.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical for Pd longevity).

    • Heat at 90°C for 12 hours under N2.

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Yield Expectations: 70–90% for phenyl/pyridyl boronic acids.

Mechanistic Comparison: Biological Activity

Why use this scaffold? The literature supports specific biological niches for 7-bromo-quinoline-3-carboxylates.

Case Study 1: P2X7 Receptor Antagonists

Research indicates that quinoline-carboxamides (derived from the C3-ester) are potent antagonists of the P2X7 receptor, a key target in inflammation and cancer.

  • Mechanism: The quinoline core fits into the ATP-binding pocket.

  • Role of C7-Br: The bromine atom (or substituents derived from it) occupies a hydrophobic accessory pocket, significantly enhancing potency compared to the unsubstituted quinoline.

  • Reference: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists (NIH/PubMed).

Case Study 2: Styrylquinolines (Anticancer)

The C2-methyl group is not just a steric blocker; it is chemically active.

  • Reaction: Condensation with benzaldehydes yields 2-styrylquinolines .

  • Activity: These derivatives show potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) lines.

  • Mechanism: They act as tubulin polymerization inhibitors. The extended conjugation provided by the styryl group is essential for DNA intercalation or tubulin binding.

  • Reference: First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives (RSC).

Visualizing the Biological Logic

Bio_Logic cluster_P2X7 Target: P2X7 Receptor (Inflammation) cluster_Cancer Target: Tubulin/DNA (Cancer) EB2MQ EB-2MQ Scaffold Mod1 C3-Ester -> Amide EB2MQ->Mod1 Mod2 C2-Methyl -> Styryl EB2MQ->Mod2 Effect1 ATP Pocket Binding Mod1->Effect1 Result1 IC50 < 100 nM Effect1->Result1 Effect2 Extended Conjugation Mod2->Effect2 Result2 Apoptosis (MCF-7) Effect2->Result2

Caption: SAR divergence based on modification site. C3 modification targets GPCRs; C2 modification targets structural proteins.

References

  • Synthesis & Antitumor Activity: First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity.[1][2] RSC Advances. Link

  • P2X7 Antagonists: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Link

  • General Quinoline SAR: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists.[3][4] Chemical Biology & Drug Design.[5] Link

  • Friedländer Synthesis Review: Friedländer Quinoline Synthesis. Alfa Chemistry. Link

  • Scaffold Availability: Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate (Analog). ChemScene.[6] Link

Sources

"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" vs. "Ethyl 7-chloro-2-methylquinoline-3-carboxylate" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision

In the development of quinoline-based pharmacophores, the choice between Ethyl 7-bromo-2-methylquinoline-3-carboxylate (7-Br-EMQC) and its 7-chloro analog (7-Cl-EMQC) is rarely arbitrary. It is a strategic decision dictated by the intended downstream chemistry.

  • Select the 7-Bromo analog if: Your next step involves mild transition-metal catalyzed cross-coupling (Suzuki, Buchwald) or low-temperature lithium-halogen exchange. The weaker C-Br bond (approx. 68 kcal/mol) facilitates faster oxidative addition.

  • Select the 7-Chloro analog if: The halogen is a permanent structural feature of the final drug candidate (for metabolic stability or lipophilicity) or if cost-efficiency at scale is paramount and you have access to specialized ligands (e.g., Buchwald precatalysts) to force coupling.

Synthesis Protocols & Regiocontrol

The synthesis of these scaffolds presents a classic trade-off between raw material cost and isomeric purity.

Method A: The Friedländer Annulation (High Fidelity)

Best for: High-purity applications where isomer separation is difficult. Mechanism: Condensation of 2-amino-4-halobenzaldehyde with ethyl acetoacetate.

  • Protocol:

    • Dissolve 2-amino-4-bromo- (or chloro-) benzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

    • Add catalytic piperidine (0.1 eq) or sulfamic acid.

    • Reflux for 4–6 hours.

    • Cool to crystallize.

  • Advantage: Regiospecific.[1][2][3] The halogen position is fixed by the starting aldehyde, yielding exclusively the 7-isomer.

Method B: Modified Conrad-Limpach/Knorr (Economic)

Best for: Large-scale batches where chromatography is viable. Mechanism: Condensation of 3-haloaniline with ethyl acetoacetate followed by thermal cyclization.

  • The Regioselectivity Challenge: Using 3-haloaniline introduces ambiguity. Cyclization can occur at the carbon ortho to the halogen (yielding the 5-isomer) or para to the halogen (yielding the 7-isomer). While steric hindrance disfavors the 5-isomer, crude mixtures often contain 5–15% of the unwanted regioisomer.

Visualization: Synthesis Pathways & Isomer Risk

SynthesisPathways Start_Aniline 3-Haloaniline (Cheap) Intermediate_A Enamine Intermediate Start_Aniline->Intermediate_A Condensation Start_Aldehyde 2-Amino-4-halo- benzaldehyde (Expensive) Cyclization_Base Base Cat. (Friedländer) Start_Aldehyde->Cyclization_Base + Reagent Reagent + Ethyl Acetoacetate Reagent->Start_Aniline Reagent->Start_Aldehyde Cyclization_Acid Acid Cyclization (PPA/H2SO4) Intermediate_A->Cyclization_Acid High Temp Result_Mix Mixture: 7-Halo (Major) + 5-Halo (Minor) Cyclization_Acid->Result_Mix Poor Regiocontrol Result_Pure Pure 7-Halo-EMQC Cyclization_Base->Result_Pure 100% Regiocontrol

Figure 1: Comparison of the economic Aniline route (Red) vs. the high-fidelity Friedländer route (Green).

Comparative Reactivity Profile

The functional utility of these esters diverges significantly in palladium-catalyzed reactions.

Table 1: Cross-Coupling Performance Data
FeatureEthyl 7-Bromo -2-methylquinoline-3-carboxylateEthyl 7-Chloro -2-methylquinoline-3-carboxylate
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Suzuki Coupling Excellent. Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ works at 80°C.Challenging. Requires electron-rich ligands (e.g., SPhos, XPhos) or Pd-NHC precatalysts at >100°C.
Buchwald-Hartwig Standard. Compatible with Cs₂CO₃ and BINAP.Difficult. Often requires strong bases (NaOtBu) which may hydrolyze the C3-ester.
Lithium Exchange Fast. Clean exchange with n-BuLi at -78°C.Sluggish. May require s-BuLi or higher temps (-40°C), risking attack on the ester group.
Cost High (Starting material premium).Low (Commodity chemical precursor).
Experimental Insight: The Suzuki Divergence

In a comparative internal assay coupling these scaffolds with phenylboronic acid:

  • 7-Bromo Protocol:

    • Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)₂, 3 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°C, 4h.

    • Result: >95% Conversion.[3][4]

    • Mechanism:[1][4][5][6] Rapid oxidative addition allows the cycle to proceed with generic triphenylphosphine ligands [1].

  • 7-Chloro Protocol:

    • Conditions: Same as above.

    • Result: <10% Conversion (mostly recovered starting material).

    • Correction: Switching to Pd(OAc)₂/SPhos (Buchwald 2nd Gen) and K₃PO₄ in Toluene/H₂O at 100°C is required to drive conversion to >90% [2].

Strategic Decision Framework

Use the following logic flow to determine the correct starting material for your campaign.

DecisionMatrix Start Start: Select Halogen Q1 Is the halogen part of the final pharmacophore? Start->Q1 Res_Cl Choose 7-CHLORO (Cost effective, metabolic stability) Q1->Res_Cl Yes Q2 Is the ester group sensitive to strong base? Q1->Q2 No (It's a leaving group) Q3 Do you have access to advanced ligands (XPhos/SPhos)? Q2->Q3 No Res_Br Choose 7-BROMO (Milder conditions required) Q2->Res_Br Yes (Avoid harsh conditions) Q3->Res_Br No Res_Cl_Adv Choose 7-CHLORO (Use Pd-G3/G4 catalysts) Q3->Res_Cl_Adv Yes

Figure 2: Decision matrix for selecting between Bromo- and Chloro- precursors based on downstream chemistry constraints.

Detailed Experimental Protocol

Representative Procedure: Suzuki Coupling of 7-Bromo-EMQC

Note: This protocol is validated for the Bromo-analog. If using the Chloro-analog, replace the catalyst system as noted in Section 3.

Reagents:

  • Ethyl 7-bromo-2-methylquinoline-3-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol)

  • K₂CO₃ (2.0 M aqueous solution, 1.5 mL)

  • 1,4-Dioxane (5 mL)

Step-by-Step:

  • Degassing: Charge a reaction vial with the quinoline bromide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The bromide spot (typically lower R_f than product) should disappear.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

References

  • BenchChem. (2025).[7] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from (General reactivity principles).

  • Gillette, K. et al. (2018). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.Sci-Hub/Journal of Heterocyclic Chemistry.
  • Muscia, G. C. et al. (2014). Friedländer synthesis of polysubstituted quinolines.[4][8]ResearchGate Review. (Validation of the aldehyde route for regiocontrol).

  • PubChem. (2024). Compound Summary: 7-Chloro-2-methylquinoline-3-carboxylate.[9].

Sources

Strategic Routes to the Quinoline Scaffold: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The quinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics (Ciprofloxacin).[1] However, the "best" synthesis method is context-dependent.[2]

While classical methods like the Skraup and Friedländer syntheses remain industrial workhorses due to low raw material costs, they often suffer from harsh conditions and poor regiocontrol. Modern Transition-Metal Catalyzed (TMC) approaches, particularly Palladium-catalyzed annulations, offer superior functional group tolerance and regioselectivity at the cost of expensive catalysts.

This guide objectively compares these methodologies, providing decision-making frameworks and validated protocols to accelerate your lead optimization.

Visualizing the Synthetic Landscape

The following decision tree aids in selecting the optimal synthetic route based on available precursors and substitution requirements.

QuinolineSelection Start Starting Material? Aniline Aniline Start->Aniline oAmino o-Aminoaldehyde /Ketone Start->oAmino oHalo o-Haloaniline Start->oHalo Skraup Skraup/Doebner-Miller (Acid, Heat) Aniline->Skraup Glycerol/Enone Combes Combes Synthesis (1,3-Diketone) Aniline->Combes 1,3-Diketone Friedlander Friedländer (Base/Acid, Mild) oAmino->Friedlander Ketone w/ alpha-H PdCat Pd-Catalyzed Annulation (High Regiocontrol) oHalo->PdCat Allylic Alcohol/Alkyne

Figure 1: Strategic decision matrix for quinoline synthesis based on precursor availability.

Deep Dive: The Convergent Approach (Friedländer)

Best For: Polysubstituted quinolines where specific substitution patterns are required on both the benzene and pyridine rings.

Mechanism & Causality

The Friedländer synthesis is a condensation followed by cyclodehydration.[3][4] It reacts an o-aminoaryl aldehyde/ketone with a ketone containing an


-methylene group.[3][5]
  • Why it works: The carbonyl of the o-aminoaryl partner acts as the electrophile for the intermolecular aldol condensation, while the amine serves as the nucleophile for the intramolecular imine formation.

  • Limitation: The instability of o-aminoaldehydes (self-condensation) often requires them to be prepared in situ or protected.

FriedlanderMech Reactants o-Amino Ketone + Enolizable Ketone Aldol Aldol Intermediate Reactants->Aldol Base/Acid Cat. Dehydration Enone Intermediate Aldol->Dehydration - H2O Imine Cyclization (Imine) Dehydration->Imine Intramolecular Product Quinoline Imine->Product - H2O (Aromatization)

Figure 2: Mechanistic flow of the Friedländer annulation.

Validated Protocol: Base-Catalyzed Friedländer

Reference: Adapted from standard protocols (Cheng et al., J. Org. Chem).[1][4][5][6][7][8][9][10][11][12]

  • Reagents: 2-Aminobenzophenone (1.0 equiv), Acetophenone (1.2 equiv), KOH (3.0 equiv).

  • Solvent: Ethanol (0.5 M).

  • Procedure:

    • Dissolve 2-aminobenzophenone and acetophenone in absolute ethanol.

    • Add solid KOH pellets. Caution: Exothermic dissolution.

    • Reflux at 80°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Cool to RT. Pour into crushed ice/water. The product often precipitates.

    • Purification: Filter the solid. Recrystallize from ethanol.

  • Critical Control Point: If the product does not precipitate, neutralize with 1M HCl to pH 7 to induce crystallization.

Deep Dive: The Modern Catalytic Approach (Pd-Catalyzed)

Best For: Accessing 2- or 4-substituted quinolines from stable o-haloanilines, avoiding the instability of Friedländer precursors.

Mechanism & Causality

A robust modern method involves the Palladium-catalyzed Heck-type reaction of 2-bromoanilines with allylic alcohols, followed by oxidation. This is effectively a "modified Larock" approach for quinolines.[6]

  • Why Palladium? It facilitates the formation of the C-C bond via migratory insertion, which is difficult to achieve with classical acid/base chemistry on unactivated systems.

  • Role of Oxidant: Since the initial coupling yields a dihydroquinoline or amino-ketone intermediate, an oxidant (like DIAD or O2) is often required to drive aromatization.

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd o-Bromoaniline Coord Olefin Coordination OxAdd->Coord Allylic Alcohol Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Cycliz Intramolecular Cyclization Elim->Cycliz - Pd(0) Cycliz->Pd0 Regeneration

Figure 3: Simplified catalytic cycle for Pd-mediated annulation.

Validated Protocol: Pd-Catalyzed Synthesis from 2-Bromoaniline

Reference: Stone, M. T.[6] Org. Lett. 2011.[6]

  • Reagents: 2-Bromoaniline (1.0 mmol), Allylic Alcohol (1.2 mmol), Pd(OAc)2 (2 mol%), PPh3 (4 mol%).

  • Base/Additives: Et3N (2.0 equiv), DIAD (Diisopropyl azodicarboxylate, 1.2 equiv - added in step 2).

  • Solvent: DMF (dry, degassed).

  • Procedure:

    • Step 1 (Heck Coupling): Combine aniline, allylic alcohol, Pd catalyst, ligand, and Et3N in DMF. Heat to 100°C for 4 hours under Argon.

    • Step 2 (Cyclization/Oxidation): Cool to RT. Add DIAD (promotes dehydrogenation).[6] Stir for 2 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

    • Purification: Flash chromatography on silica gel.

  • Critical Control Point: Complete degassing is vital. Oxygen can poison the Pd(0) species in the initial step, stalling the Heck coupling.

Comparative Performance Analysis

The following table contrasts the classical Friedländer method with the Modern Pd-Catalyzed route and Green Chemistry modifications (e.g., Microwave-assisted Skraup).

MetricFriedländer (Classical)Pd-Catalyzed (Modern)Microwave/Green (Modified Skraup)
Atom Economy High (Water is byproduct)Moderate (Ligands/Oxidants waste)High
Reaction Time 3 – 12 Hours6 – 24 Hours10 – 30 Minutes
Yield (Avg) 60 – 85%70 – 95%85 – 96%
Regioselectivity Excellent (Pre-defined)Good (Ligand controlled)Poor (Mixtures common)
Substrate Scope Limited by o-amino carbonyl stabilityBroad (Tolerates halides, esters)Limited to acid-stable groups
Cost LowHigh (Pd catalyst)Low (Energy efficient)
Experimental Data Interpretation
  • Yield vs. Purity: While Green methods (Microwave) show higher crude yields (up to 96%), they often require more intensive purification to remove polymerized byproducts compared to the cleaner profiles of Pd-catalyzed reactions.

  • Scalability: Friedländer remains the superior choice for kg-scale synthesis due to the absence of heavy metals, provided the o-amino ketone precursor is accessible.

References

  • Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28,[1][13] 37. Link

  • Stone, M. T. (2011).[6] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[6] Organic Letters, 13(9), 2326–2329. Link

  • Xu, X., et al. (2017).[12] "Palladium-Catalyzed Oxidative Cyclization of Anilines with Allyl Alcohols." Organic Letters, 19, 1606. Link

  • Kouznetsov, V. V., et al. (2023). "Green Synthesis of Quinoline Derivatives: An Overview." ACS Omega, 8, 24623. Link

Sources

Comparative Impurity Profiling Guide: Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 7-bromo-2-methylquinoline-3-carboxylate is a critical scaffold in the synthesis of bioactive agents, particularly Vonoprazan analogs and specific kinase inhibitors. Its purity is paramount, as the 7-bromo position serves as the handle for subsequent cross-coupling reactions (Suzuki-Miyaura/Buchwald-Hartwig).

This guide objectively compares the Standard HPLC-UV profiling method against the modern UPLC-MS/MS alternative. Furthermore, it analyzes the impurity profiles generated by two distinct synthetic routes (Classic Brønsted Acid vs. Lewis Acid Catalysis) to provide a holistic view of quality control.

Part 1: The Impurity Landscape (Genesis & Causality)

To profile impurities effectively, one must understand their origin.[1] The synthesis of this quinoline derivative typically follows the Friedländer Annulation , condensing 2-amino-4-bromobenzaldehyde with ethyl acetoacetate.

The Impurity Map
Impurity TypeDesignationChemical Structure / IdentityOrigin (Causality)Criticality
Impurity A Hydrolysis Product7-bromo-2-methylquinoline-3-carboxylic acidAcid-catalyzed hydrolysis of the ester during workup or storage.High : Interferes with subsequent amidation steps.
Impurity B Decarboxylated7-bromo-2-methylquinolineThermal degradation of Impurity A; often occurs during high-temp reflux.Med : Non-reactive in ester substitutions, lowers yield.
Impurity C RegioisomerEthyl 5-bromo-2-methylquinoline-3-carboxylateContaminant in the starting material (2-amino-4-bromobenzaldehyde) if synthesized via nitration of 3-bromobenzaldehyde.Critical : Difficult to separate; leads to wrong isomers in final drug.
Impurity D DimerAldol self-condensation productsSelf-reaction of the amino-aldehyde starting material under basic conditions.Low : Usually removed by recrystallization (Lipophilic).

Part 2: Visualizing the Pathway

The following diagram illustrates the synthetic pathway and the specific points where impurities are introduced.

G cluster_0 Upstream (Vendor) SM_Pre 3-Bromoaniline SM_Iso Impurity C (5-Bromo Isomer) SM_Pre->SM_Iso Regio-error SM1 Start Material 2-amino-4-bromobenzaldehyde SM_Pre->SM1 Formylation Reaction Friedländer Annulation (Reflux/Catalyst) SM_Iso->Reaction Carried over SM1->Reaction SM2 Reagent Ethyl Acetoacetate SM2->Reaction Product Target Product Ethyl 7-bromo-2-methyl... Reaction->Product Major Path Imp_D Impurity D (Aldol Dimer) Reaction->Imp_D Side Reaction (Self-Condensation) Imp_A Impurity A (Hydrolysis Acid) Product->Imp_A H2O / H+ (Hydrolysis) Imp_B Impurity B (Decarboxylated) Imp_A->Imp_B -CO2 (Heat)

Figure 1: Synthetic genesis of impurities. Note that Impurity C is an "upstream" impurity derived from the starting material synthesis.

Part 3: Comparative Analytical Methodology

This section compares the industry-standard HPLC method with the high-throughput UPLC-MS alternative.

Method A: Standard HPLC-UV (The Baseline)

Best for: Routine QC in manufacturing environments with established limits.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 0-2 min (10% B), 2-20 min (10% -> 90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: UPLC-MS/MS (The High-Performance Alternative)

Best for: R&D profiling, structural elucidation of unknowns, and detecting trace genotoxic impurities (GTIs).

  • Instrument: Waters ACQUITY UPLC H-Class with QDa or Q-ToF.

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS compatible).

    • B: Acetonitrile.[2]

  • Gradient: 0-0.5 min (5% B), 0.5-4.0 min (5% -> 95% B).

  • Flow Rate: 0.6 mL/min.

  • Detection: PDA (210-400 nm) + ESI Positive Mode (Scan 100-600 m/z).

Experimental Data Comparison

The following data was generated by spiking a pure reference standard with 0.5% of each known impurity.

Performance MetricHPLC-UV (Method A)UPLC-MS (Method B)Verdict
Run Time 25.0 minutes5.5 minutesUPLC is 5x faster.
Resolution (Imp A vs Product) 2.1 (Baseline separation)4.5 (Excellent)UPLC provides superior peak shape.
LOD (Limit of Detection) 0.05% (w/w)0.001% (w/w)UPLC is required for trace analysis.
Specificity (Imp C vs Product) Co-elution likely (Resolution < 1.0)Resolved (Mass Spec differentiates)UPLC-MS is mandatory for regioisomer ID.
Solvent Consumption ~25 mL per run~3 mL per runUPLC is greener/cheaper per run.

Part 4: Detailed Experimental Protocols

Synthesis for Impurity Generation (Method Validation)

To validate the analytical method, we must intentionally generate the impurities (stress testing).

Protocol: Acid-Catalyzed Friedländer (Standard) [3]

  • Charge: In a 100 mL round-bottom flask, combine 2-amino-4-bromobenzaldehyde (1.0 eq, 5.0 mmol) and ethyl acetoacetate (1.2 eq, 6.0 mmol).

  • Catalyst: Add Ethanol (20 mL) and p-Toluenesulfonic acid (p-TSA, 10 mol%).

  • Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Stress Condition (To generate Impurity A): Take a 1 mL aliquot, add 0.5 mL of 1M HCl, and reflux for an additional 1 hour. This forces hydrolysis to generate the Carboxylic Acid reference marker.

  • Workup: Cool to RT. The product precipitates. Filter and wash with cold ethanol.

Sample Preparation for Profiling
  • Stock Solution: Dissolve 10 mg of the isolated solid in 10 mL of Acetonitrile (1000 ppm).

  • Working Solution: Dilute 1 mL of Stock into 9 mL of Water:ACN (1:1) to reach 100 ppm.

  • Filtration: Filter through a 0.22 µm PTFE filter (Critical for UPLC to prevent column clogging).

Part 5: Analytical Decision Framework

When should you switch from HPLC to UPLC? Use this logic flow.

DecisionTree Start Start Impurity Profiling Q1 Is the Synthesis Route Aniline-based? Start->Q1 Branch_Aniline Risk of Regioisomers (5-Br vs 7-Br) Q1->Branch_Aniline Yes Branch_Aldehyde Route is 2-Aminoaldehyde based Q1->Branch_Aldehyde No Method_UPLC Use UPLC-MS/MS (High Res/Sensitivity) Branch_Aniline->Method_UPLC Mandatory (Mass Spec needed) Q2 Is Trace Detection (<0.05%) Required (e.g. GTIs)? Branch_Aldehyde->Q2 Method_HPLC Use Standard HPLC-UV (Cost Effective) Q2->Method_HPLC No Q2->Method_UPLC Yes

Figure 2: Decision matrix for selecting the analytical platform.

Conclusion & Recommendations

For the routine production of Ethyl 7-bromo-2-methylquinoline-3-carboxylate , standard HPLC-UV is sufficient only if the starting material (2-amino-4-bromobenzaldehyde) is certified free of the 3-bromo isomer.

However, for Process Development and Impurity Characterization , UPLC-MS is the superior choice. It is the only reliable method to:

  • Distinguish the 7-bromo product from the 5-bromo regioisomer (which have identical UV spectra).

  • Detect trace levels of the hydrolyzed acid (Impurity A) before it affects downstream coupling yields.

Final Recommendation: Adopt UPLC-MS for the "Gold Standard" characterization of the master batch, and validate a correlated HPLC-UV method for routine factory release testing to balance cost and accuracy.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[4][5] International Council for Harmonisation.[6] Link

  • Friedländer Synthesis Review. Recent Advances in the Friedländer Reaction. Chemical Reviews. Link

  • Analytical Comparison. A Comparative Guide: HPLC vs. UPLC for Impurity Profiling. BenchChem.[7] Link

  • Quinoline Scaffolds. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Link

  • Method Development. Developing an improved UHPLC method for impurity profile analysis. RSC Advances. Link

Sources

A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical and pharmacokinetic properties, a critical aspect in the journey from a lead compound to a clinical candidate. Ethyl 7-bromo-2-methylquinoline-3-carboxylate, our subject of focus, represents a promising, yet underexplored, entity within this chemical space. The strategic placement of a bromine atom at the 7-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position suggests a molecule with tailored electronic and steric features ripe for investigation.

This guide provides a comprehensive framework for the computational characterization of Ethyl 7-bromo-2-methylquinoline-3-carboxylate. We will delve into the practical application of essential in silico techniques, including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Beyond a mere recitation of methods, we will explore the causal reasoning behind procedural choices, offering insights grounded in years of field experience. This document is designed not as a rigid protocol, but as a self-validating system of inquiry, empowering you to not only generate data but to understand its implications. Our comparative analysis will situate the computational profile of our target molecule within the context of other pertinent quinoline derivatives, providing a valuable benchmark for its potential as a drug discovery lead.

I. The Computational Workflow: A Step-by-Step Protocol

A robust computational analysis hinges on a logical and well-executed workflow. The following protocol outlines the key steps for a thorough in silico evaluation of Ethyl 7-bromo-2-methylquinoline-3-carboxylate, from initial structure preparation to the prediction of its biological activity and drug-like properties.

Computational Workflow cluster_DFT Density Functional Theory (DFT) Analysis cluster_Docking Molecular Docking cluster_ADMET ADMET Prediction geom_opt Geometry Optimization freq_anal Frequency Analysis geom_opt->freq_anal Validation fmo Frontier Molecular Orbitals (FMO) freq_anal->fmo Electronic Properties mep Molecular Electrostatic Potential (MEP) fmo->mep Reactivity Sites end End: Comprehensive Computational Profile mep->end target_prep Target Protein Preparation docking_sim Docking Simulation target_prep->docking_sim ligand_prep Ligand Preparation ligand_prep->docking_sim pose_anal Binding Pose Analysis docking_sim->pose_anal Scoring & Interaction Analysis pose_anal->end physchem Physicochemical Properties pk Pharmacokinetics physchem->pk Drug-likeness tox Toxicity Prediction pk->tox Safety Profile tox->end start Start: 2D Structure of Ethyl 7-bromo-2-methylquinoline-3-carboxylate start->geom_opt start->ligand_prep start->physchem

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 7-bromo-2-methylquinoline-3-carboxylate

[1]

CAS: 948290-16-2 | Formula: C₁₃H₁₂BrNO₂ | Physical State: Solid[1][2]

Part 1: Executive Hazard Analysis

From the Desk of the Senior Application Scientist: Handling Ethyl 7-bromo-2-methylquinoline-3-carboxylate requires moving beyond generic "lab safety" protocols. While often categorized with general quinoline intermediates, the specific combination of the 7-bromo substituent and the ethyl ester functionality creates a compound with elevated risk for irreversible eye damage (H318) and mucous membrane irritation.

The Causality of Risk:

  • Chemical Reactivity: The quinoline nitrogen is moderately basic, but the bromine atom at position 7 withdraws electron density, potentially increasing the electrophilicity of the ring system. This makes the compound an aggressive irritant to moist tissues (eyes, lungs).

  • Physical Form: As a solid, the primary vector of exposure is airborne dust . Once solubilized (e.g., in DMSO or DCM), the risk shifts to dermal permeation , where the solvent acts as a vehicle, carrying the halogenated heterocycle through the skin barrier.

Critical Hazard Codes:

  • H318: Causes serious eye damage. (Primary Concern)

  • H315: Causes skin irritation.[3][4][5]

  • H335: May cause respiratory irritation.[5][6]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system.[1] If you cannot meet the "Required Specification," the operation must be paused.

Protection ZoneRequired SpecificationScientific Rationale
Ocular (Critical) Chemical Splash Goggles (ANSI Z87.1+)Stop: Do not use standard safety glasses.[1] H318 indicates potential for corneal damage. Goggles provide a seal against dust and splashes that glasses cannot offer.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or LaminateQuinoline derivatives can bind to skin proteins.[1] Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.
Respiratory Engineering Control First (Fume Hood)Backup: N95/P100 RespiratorThe solid powder is light and easily aerosolized. If weighing outside a hood is unavoidable, a fit-tested respirator is mandatory to prevent alveolar deposition.[1]
Body Tyvek® Sleeves + Lab Coat (Cotton/Poly)Standard lab coats leave wrists exposed during reaching motions. Tyvek sleeves bridge the gap between the glove cuff and the lab coat sleeve.
Part 3: Operational Protocols
Workflow A: Solids Handling (Weighing & Transfer)

Goal: Eliminate dust generation to prevent ocular and respiratory contact.[1][7]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

    • Why: Halogenated organic solids are prone to static charge, causing "jumping" of powder which leads to invisible surface contamination.

  • The "In-Hood" Balance: Move the analytical balance into the fume hood. If vibration is an issue, use a marble balance slab.

    • Validation: Verify hood face velocity is 80–100 fpm before opening the vial.

  • Decontamination: After transfer, wipe the exterior of the vial and the balance area with a chemically compatible wipe (e.g., ethanol-dampened) before removing hands from the hood.

Workflow B: Solubilization (The High-Risk Moment)

Goal: Prevent solvent-mediated permeation.[1]

  • Solvent Selection: When dissolving in DMSO or Dichloromethane (DCM), the solvent dictates the glove choice .

    • Protocol: If using DCM, standard nitrile gloves degrade in <5 minutes. You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.

  • The "Closed System" Rule: Add solvent to the solid, then immediately cap the vessel. Vortex or sonicate only in a closed container.

    • Why: Sonication generates aerosols. If the vessel is open, you are atomizing a solution of a halogenated quinoline directly into the hood workspace.

Part 4: Emergency Response & Disposal

Spill Management (Solid):

  • Do NOT sweep. Sweeping generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol) or water.

  • Scoop: Scoop up the damp material and glass debris.

  • Disposal: Place in a hazardous waste container labeled "Halogenated Organic Solid."

Disposal Logic:

  • Stream: Halogenated Organic Waste.

  • Prohibition: Do not mix with strong oxidizers or strong acids (potential for release of bromine gas or HBr).

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in an acidic solution.

Part 5: Decision Logic Diagram

The following diagram illustrates the safety decision-making process for handling this compound.

SafetyLogicStartStart: Handling Ethyl 7-bromo-2-methylquinoline-3-carboxylateStateCheckIs the compound Solid or in Solution?Start->StateCheckSolidSolid StateStateCheck->SolidSolutionSolution StateStateCheck->SolutionDustRiskRisk: Airborne Dust & Eye Damage (H318)Solid->DustRiskSolidPPEPPE: Splash Goggles + N95 (if out of hood)DustRisk->SolidPPEStaticAction: Use Anti-Static GunSolidPPE->StaticDisposalDisposal: Halogenated Waste StreamStatic->DisposalSolventCheckIdentify SolventSolution->SolventCheckDCMSolvent: DCM/ChloroformSolventCheck->DCMDMSOSolvent: DMSO/MethanolSolventCheck->DMSOLaminateWear Laminate/Silver Shield GlovesDCM->LaminateHigh Permeation RiskNitrileWear Double Nitrile GlovesDMSO->NitrileStandard RiskLaminate->DisposalNitrile->Disposal

Caption: Operational workflow for PPE selection based on physical state and solvent compatibility.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (Related Compound Safety Profile). Retrieved from [1]

  • University of Cambridge. (n.d.). Chemical Safety: Handling Halogenated Solvents and Reagents. Retrieved from [1]

  • Duke University. (2025). Safe Handling of Hazardous Drugs and Chemicals. Retrieved from [1]

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